Product packaging for Carbiphene hydrochloride(Cat. No.:CAS No. 467-22-1)

Carbiphene hydrochloride

Cat. No.: B1668353
CAS No.: 467-22-1
M. Wt: 467.0 g/mol
InChI Key: DQPNQXUUCWOWCK-UHFFFAOYSA-N
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Description

Carbiphene HCl is an analgesic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H35ClN2O2 B1668353 Carbiphene hydrochloride CAS No. 467-22-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H34N2O2.ClH/c1-4-32-28(25-16-10-6-11-17-25,26-18-12-7-13-19-26)27(31)30(3)23-22-29(2)21-20-24-14-8-5-9-15-24;/h5-19H,4,20-23H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPNQXUUCWOWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CCN(C)CCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196912
Record name Carbiphene hydrochloride
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Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467-22-1
Record name Benzeneacetamide, α-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-α-phenyl-, hydrochloride (1:1)
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Record name Carbiphene hydrochloride [USAN]
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Record name Jubalon
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Record name Carbiphene hydrochloride
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Record name Carbifene hydrochloride
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Record name CARBIPHENE HYDROCHLORIDE
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Foundational & Exploratory

Carbiphene Hydrochloride: An Obscure Analgesic - A Review of Limited Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the publicly available information on Carbiphene hydrochloride. Due to the limited and largely historical nature of the available data, a comprehensive technical guide as initially intended cannot be fully realized. Key experimental protocols, quantitative pharmacological data, and detailed mechanistic studies appear to be absent from the contemporary scientific literature and accessible databases.

Introduction

This compound, also known by its chemical name 2-ethoxy-N-methyl-N-(2-(methyl(phenethyl)amino)ethyl)-2,2-diphenylacetamide hydrochloride, is identified as an analgesic compound. Despite this classification, its history, development, and pharmacological profile are poorly documented in modern scientific literature. This whitepaper aims to consolidate the sparse information available on this compound, highlighting the significant gaps in current knowledge.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical databases.

PropertyValueSource
CAS Number 467-22-1Chemical Databases
Molecular Formula C₂₈H₃₅ClN₂O₂Chemical Databases
Molecular Weight 467.05 g/mol Chemical Databases
IUPAC Name 2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide;hydrochlorideChemical Databases
Synonyms Carbifene hydrochloride, Etomide hydrochloride, SQ 10,269, NSC 106959Chemical Databases

Table 1: Chemical and Physical Properties of this compound

Discovery and Synthesis

The discovery of this compound is not well-documented in readily accessible sources. The compound is associated with the code numbers SQ 10,269 and NSC 106959 , suggesting it was part of a screening program, potentially at the Squibb Institute for Medical Research (now Bristol-Myers Squibb) and the National Cancer Institute. However, the original research detailing its discovery and development could not be retrieved.

Synthesis

A definitive, detailed experimental protocol for the synthesis of this compound is not available in the searched scientific literature or patent databases. Based on its chemical structure, a plausible synthetic pathway can be hypothesized, likely involving the alkylation of a secondary amine with a suitable chloroacetamide derivative.

A generalized, hypothetical synthesis workflow is presented below. It must be emphasized that this is a theoretical pathway and has not been verified from experimental literature.

G cluster_0 Hypothetical Synthesis of Carbiphene A N-methyl-N-phenethylethane-1,2-diamine C Intermediate Amide A->C Acylation B 2-chloro-2,2-diphenylacetyl chloride B->C E Carbiphene (free base) C->E Etherification D Ethoxide Source (e.g., Sodium Ethoxide) D->E G This compound E->G Salt Formation F Hydrochloric Acid F->G

Caption: A hypothetical, unverified synthetic workflow for this compound.

Pharmacological Profile

The primary pharmacological activity attributed to this compound is its analgesic effect. A single publication from 1970 by Jacks and Lavellee is referenced in multiple databases, but the full text of this article, which would likely contain crucial experimental details and data, is not readily accessible.

Mechanism of Action

The mechanism of action for this compound remains unknown. Without binding affinity studies, receptor profiling, or in vitro/in vivo pharmacological experiments, it is impossible to determine its molecular targets and the signaling pathways it may modulate to produce analgesia. A diagram illustrating the vast unknown concerning its mechanism is provided below.

G cluster_1 Unknown Mechanism of Action Carbiphene This compound UnknownTarget Molecular Target(s) (e.g., GPCR, Ion Channel, Enzyme) Carbiphene->UnknownTarget Binding? SignalingPathway Intracellular Signaling Pathway(s) UnknownTarget->SignalingPathway Modulation? Analgesia Analgesic Effect SignalingPathway->Analgesia Physiological Response

Caption: The unknown mechanism of action of this compound.

Quantitative Data

No quantitative pharmacological data, such as IC₅₀ values, binding affinities (Ki), or in vivo efficacy data (e.g., ED₅₀), could be found for this compound in the public domain. A table intended for such data is included here to highlight this significant information gap.

ParameterValueAssay/Model
IC₅₀ Not Available-
Binding Affinity (Ki) Not Available-
In Vivo Efficacy (ED₅₀) Not Available-
Pharmacokinetics (t₁/₂, Cₘₐₓ, etc.) Not Available-

Table 2: Quantitative Pharmacological Data for this compound (Data Unavailable)

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and pharmacological evaluation of this compound are absent from the reviewed literature. The inability to access the full text of the 1970 study by Jacks and Lavellee is the primary obstacle to providing any validated experimental methodology.

Conclusion

This compound is an obscure analgesic agent for which there is a profound lack of publicly available scientific data. While its basic chemical identity is known, critical information regarding its discovery, a validated synthesis protocol, its mechanism of action, and its quantitative pharmacological profile is missing from the accessible scientific record. The information that does exist is largely historical and not detailed in contemporary databases. This report underscores the current reality that not all historically developed compounds are well-documented, and for this compound, a comprehensive technical understanding is not possible without access to the original research, which appears to be largely inaccessible. Further investigation would require locating and accessing archival documents from the developing institutions or the full text of the original, cited publication.

In-depth Technical Guide: Carbiphene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Publicly accessible scientific literature and databases appear to contain limited to no detailed experimental protocols, quantitative data, or descriptions of signaling pathways related to this specific compound. While some sources classify Carbiphene as an analgesic agent and a single 1967 publication mentions a clinical trial of a drug named "Bandol," potentially a brand name for Carbiphene, the lack of an abstract and further details makes it impossible to extract the required information.[1]

The absence of primary research articles prevents the creation of the requested in-depth technical guide, which would require:

  • Quantitative Data Presentation: No specific data on binding affinities, IC50 values, pharmacokinetic parameters, or efficacy from preclinical or clinical studies could be found.

  • Detailed Experimental Protocols: Methodologies for key experiments are not available in the public domain.

  • Signaling Pathway and Workflow Visualization: Without information on the mechanism of action, no signaling pathways or experimental workflows can be diagrammed.

Due to the lack of available data, it is not possible to provide the requested tables and Graphviz diagrams. Further investigation into proprietary company archives or specialized chemical databases beyond the scope of this search may be necessary to obtain the detailed information required for a comprehensive technical guide on Carbiphene hydrochloride.

References

The Dual Nature of Estrogen Receptor Modulation: A Technical Guide to the Mechanism of Action of Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit a fascinating duality in their interaction with estrogen receptors (ERs), acting as either agonists or antagonists in a tissue-specific manner. This tissue selectivity allows for the targeted modulation of estrogenic pathways, offering therapeutic benefits in conditions such as breast cancer and osteoporosis while mitigating undesirable side effects. This technical guide provides an in-depth exploration of the core mechanisms of action of SERMs, with a focus on the well-characterized agents tamoxifen (B1202) and raloxifene (B1678788). We will delve into the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate their complex pharmacological profiles.

Introduction: The Concept of Selective Estrogen Receptor Modulation

Estrogen, a primary female sex hormone, exerts its physiological effects by binding to two main estrogen receptor subtypes, ERα and ERβ, which are members of the nuclear hormone receptor superfamily.[1] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]

SERMs are structurally diverse compounds that bind to ERs and can elicit three distinct responses depending on the target tissue:

  • Estrogenic (Agonist) Effect: Mimicking the action of endogenous estrogen.

  • Antiestrogenic (Antagonist) Effect: Blocking the action of endogenous estrogen.

  • Mixed Agonist/Antagonist Effect: A combination of both actions.

This tissue-specific activity is the hallmark of SERMs and is the basis for their clinical utility. For instance, tamoxifen acts as an antagonist in breast tissue, making it a cornerstone in the treatment of ER-positive breast cancer, while simultaneously acting as an agonist in the endometrium and bone.[4] In contrast, raloxifene also exhibits anti-estrogenic effects in the breast and estrogenic effects on bone but acts as an antagonist in the uterus, reducing the risk of uterine pathologies associated with tamoxifen.[4][5]

Molecular Mechanism of SERM Action

The tissue-specific effects of SERMs are governed by a complex interplay of three main factors:

  • Estrogen Receptor Subtype (ERα vs. ERβ): The differential expression of ERα and ERβ in various tissues contributes to the selective action of SERMs.

  • Receptor Conformation: The binding of a specific SERM induces a unique conformational change in the ER. This altered shape dictates the receptor's subsequent interactions with other proteins.

  • Co-regulator Protein Recruitment: The conformation of the SERM-ER complex determines its ability to recruit co-activator or co-repressor proteins, which ultimately dictates whether gene transcription is activated or repressed.[6][7]

The Role of Co-regulators
  • Co-activators: Proteins that bind to the agonist-liganded ER complex and facilitate the recruitment of the transcriptional machinery, leading to gene expression. A key family of co-activators is the p160 steroid receptor co-activator (SRC) family, including SRC-1, SRC-2, and SRC-3.[8]

  • Co-repressors: Proteins that bind to the antagonist-liganded ER complex and recruit histone deacetylases (HDACs) and other repressive enzymes, leading to chromatin condensation and gene silencing.[9] Important co-repressors include Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[10]

In tissues where a SERM acts as an agonist, the SERM-ER complex preferentially recruits co-activators. Conversely, in tissues where it acts as an antagonist, the complex favors the recruitment of co-repressors.[10][11]

Quantitative Data: Binding Affinities of Representative SERMs

The initial step in SERM action is binding to the estrogen receptor. The relative binding affinity (RBA) for ERα and ERβ is a critical determinant of a SERM's potency and selectivity. The following table summarizes the binding affinities of estradiol, tamoxifen, and raloxifene for both ER subtypes.

CompoundERα RBA (%)ERβ RBA (%)Reference
17β-Estradiol100100[12]
4-OH-Tamoxifen (active metabolite)12545[12]
Raloxifene8090[13]

RBA is expressed relative to 17β-estradiol, which is set at 100%.

Experimental Protocols for Characterizing SERM Activity

The characterization of SERMs involves a battery of in vitro and in vivo assays to determine their binding affinity, transcriptional activity, and tissue-specific effects.

In Vitro Assays

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to a source of estrogen receptors (e.g., uterine cytosol or recombinant ER).

Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction from the uteri of immature or ovariectomized rats, or use purified recombinant human ERα or ERβ.

  • Incubation: Incubate a constant amount of the receptor preparation and [³H]-estradiol with increasing concentrations of the unlabeled test compound.

  • Separation: Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) is then calculated relative to a reference compound (estradiol).

This assay measures the ability of a SERM to activate or inhibit ER-mediated gene transcription.

Principle: Cells are transiently or stably transfected with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an estrogen response element (ERE). The activity of the reporter gene is proportional to the transcriptional activity of the ER.[14][15]

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa, HEK293, or MCF-7) and transfect with the ER expression vector and the ERE-reporter plasmid.[14]

  • Treatment: Treat the transfected cells with various concentrations of the test SERM in the presence (for antagonist activity) or absence (for agonist activity) of estradiol.

  • Cell Lysis and Assay: After an incubation period, lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer.[16]

  • Data Analysis: Plot the reporter gene activity against the concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

This assay assesses the effect of a SERM on the proliferation of an estrogen-dependent human breast cancer cell line.[17][18]

Principle: MCF-7 cells express endogenous ER and their proliferation is stimulated by estrogens. SERMs can either stimulate (agonist) or inhibit (antagonist) this proliferation.[19]

Methodology:

  • Cell Culture: Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.[20]

  • Treatment: Seed the cells in multi-well plates and treat with various concentrations of the test SERM, with or without estradiol.

  • Proliferation Measurement: After several days of incubation, quantify cell proliferation using methods such as direct cell counting (e.g., with a hemocytometer and trypan blue exclusion), or by using colorimetric/fluorometric assays like the MTS or SRB assays.[19][21]

  • Data Analysis: Plot the cell number or assay signal against the concentration of the test compound to evaluate its effect on cell proliferation.

In Vivo Assay

This is the "gold standard" in vivo assay for assessing the estrogenic and anti-estrogenic activity of a compound.[22][23][24]

Principle: The uterus of an immature or ovariectomized rodent is highly sensitive to estrogenic stimulation, responding with a significant increase in weight (uterotrophic response).[25][26]

Methodology:

  • Animal Model: Use immature female rats or mice (e.g., 21 days old) or adult ovariectomized animals.

  • Dosing: Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection. For antagonist testing, the compound is co-administered with a reference estrogen like ethinyl estradiol.

  • Necropsy: On the day after the final dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement: Record the wet and blotted weight of the uterus.

  • Data Analysis: Compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity, while a significant inhibition of the estradiol-induced uterine weight gain indicates anti-estrogenic activity.

Signaling Pathways and Logical Relationships

The complex interplay of SERMs with estrogen receptors and co-regulators can be visualized through signaling pathway diagrams.

SERM_Signaling_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα / ERβ) Estrogen->ER Binds SERM SERM SERM->ER Binds Dimerized_ER_E2 ER-Estrogen Dimer Dimerized_ER_SERM ER-SERM Dimer ERE Estrogen Response Element (ERE) Coactivators Co-activators (e.g., SRC-1) ERE->Coactivators Recruits Corepressors Co-repressors (e.g., NCoR) ERE->Corepressors Recruits Transcription_Activation Gene Transcription Activation Coactivators->Transcription_Activation Transcription_Repression Gene Transcription Repression Corepressors->Transcription_Repression Dimerized_ER_E2->ERE Binds to Dimerized_ER_SERM->ERE Binds to

Caption: Generalized SERM signaling pathway.

The following diagram illustrates the experimental workflow for characterizing a novel SERM.

SERM_Characterization_Workflow Start Novel Compound Binding_Assay Competitive Radioligand Binding Assay Start->Binding_Assay Reporter_Assay Reporter Gene Assay Binding_Assay->Reporter_Assay Determine ER Affinity Proliferation_Assay MCF-7 Cell Proliferation Assay Reporter_Assay->Proliferation_Assay Assess Transcriptional Activity Uterotrophic_Assay In Vivo Uterotrophic Assay Proliferation_Assay->Uterotrophic_Assay Evaluate Effect on Cell Growth Data_Analysis Data Analysis and Characterization Uterotrophic_Assay->Data_Analysis Determine In Vivo Effects Result SERM Profile: Tissue-Specific Agonist/ Antagonist Activity Data_Analysis->Result

Caption: Experimental workflow for SERM characterization.

Conclusion

Selective Estrogen Receptor Modulators are a clinically important class of drugs whose therapeutic efficacy is rooted in their unique ability to differentially modulate estrogen receptor activity in a tissue-specific manner. This complex mechanism of action is a result of the interplay between ER subtype expression, ligand-induced receptor conformation, and the subsequent recruitment of co-activator or co-repressor proteins. A thorough understanding of these molecular mechanisms, facilitated by a suite of well-defined in vitro and in vivo experimental protocols, is crucial for the rational design and development of novel SERMs with improved therapeutic profiles for a range of hormone-related conditions. The continued exploration of the intricate signaling pathways governed by SERMs holds the promise of yielding even more refined and targeted therapies in the future.

References

Carbiphene Hydrochloride: An Examination of its Interaction with Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature reveals no evidence of Carbiphene hydrochloride binding to estrogen receptors or modulating their activity. Despite a thorough investigation for quantitative binding affinity data (such as K_i, IC_50, or EC_50 values), detailed experimental protocols, and associated signaling pathways, no studies linking this compound to the estrogen receptor system have been identified.

This compound, also known by synonyms such as Carbifene, Etomide, and SQ 10,269, is primarily classified as an analgesic agent. Its chemical formula is C_28H_35ClN_2O_2 and its structure is distinct from typical steroidal and non-steroidal estrogens or antiestrogens.

The absence of data on its estrogenic or antiestrogenic properties suggests that this compound's mechanism of action as an analgesic is unlikely to involve the modulation of estrogen receptors. Researchers, scientists, and drug development professionals seeking information on compounds that interact with estrogen receptors should focus on established selective estrogen receptor modulators (SERMs), selective estrogen receptor degraders (SERDs), and other known estrogenic or antiestrogenic compounds.

Available Information on this compound:

While no information exists regarding its interaction with estrogen receptors, the following details about this compound are available:

Identifier Value
IUPAC Name 2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide;hydrochloride
Synonyms Carbifene, Etomide, SQ 10,269
Molecular Formula C_28H_35ClN_2O_2
Primary Pharmacological Classification Analgesic

Estrogen Receptor Signaling: A General Overview

For the benefit of researchers interested in estrogen receptor signaling, a generalized overview of the canonical pathway is provided below. It is crucial to reiterate that This compound has not been shown to participate in or influence these pathways.

Upon binding to its ligand, such as estradiol, the estrogen receptor (ER) undergoes a conformational change, dissociates from heat shock proteins, and dimerizes. This activated complex then translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Below is a simplified representation of this signaling pathway.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds ER_HSP ER-HSP Complex ER->ER_HSP Dissociates from HSP Heat Shock Proteins ER_Dimer ER Dimer ER_HSP->ER_Dimer Dimerization & Translocation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates

Figure 1. Simplified diagram of the canonical estrogen receptor signaling pathway.

Conclusion

The Pharmacological Profile of Carbiphene Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbiphene hydrochloride is a compound that has been identified as an analgesic agent.[1] This technical guide aims to provide a comprehensive overview of the pharmacological profile of this compound for researchers, scientists, and drug development professionals. However, it is important to note that detailed public information regarding the pharmacology of this compound is sparse, with the majority of specific data likely contained within a key 1970 publication that is not widely accessible. This guide synthesizes the available information and outlines the gaps in current knowledge.

Core Compound Information

Chemical and Physical Properties

This compound is the hydrochloride salt of Carbiphene. Its chemical and physical properties are summarized in the table below, based on publicly available data.

PropertyValue
Chemical Formula C₂₈H₃₅ClN₂O₂
Molecular Weight 467.05 g/mol
IUPAC Name 2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide;hydrochloride
CAS Number 467-22-1
Synonyms Carbiphene HCl, Etomide hydrochloride, SQ 10269

Source: PubChem, MedKoo Biosciences[1]

Pharmacological Profile

Mechanism of Action

The precise mechanism of action for this compound's analgesic effect is not well-documented in recent, publicly available literature. The primary reference to its analgesic properties dates back to a 1970 study by Jacks and Lavellee, the full text of which is not readily accessible. Without this key resource, a detailed description of its molecular targets and signaling pathways cannot be provided.

Pharmacodynamics

Quantitative data on the pharmacodynamic properties of this compound, such as binding affinities to specific receptors (e.g., opioid, cannabinoid, or other relevant pain receptors), and in vitro or in vivo potency (IC₅₀/EC₅₀ values), are not available in the public domain.

Pharmacokinetics

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not publicly available. Key pharmacokinetic parameters such as bioavailability, half-life, volume of distribution, and clearance have not been documented in accessible literature.

Toxicology

Similarly, toxicological data, including LD₅₀ values and potential adverse effects, are not detailed in the currently available information.

Experimental Data and Protocols

A comprehensive summary of experimental protocols is not possible due to the lack of accessible primary literature. The key study that would likely contain this information is:

  • Jacks QD, Lavellee BW. The analgesic effect of this compound. Eye Ear Nose Throat Mon. 1970 Nov;49(11):481-6.

Without access to this article, details regarding the experimental models (e.g., animal models of pain), assays used to measure analgesia, and the methodologies employed for any pharmacokinetic or pharmacodynamic studies remain unknown.

Signaling Pathways and Logical Relationships

As the mechanism of action of this compound is not elucidated in the available literature, it is not possible to create diagrams of the specific signaling pathways it may modulate.

To illustrate a generalized workflow for analgesic drug discovery and characterization, which would be applicable to a compound like this compound, the following logical diagram is provided.

Analgesic_Drug_Discovery_Workflow cluster_preclinical Preclinical Research cluster_clinical Clinical Development Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Screening In Vivo Models In Vivo Models In Vitro Assays->In Vivo Models Efficacy Testing Pharmacokinetics (ADME) Pharmacokinetics (ADME) In Vivo Models->Pharmacokinetics (ADME) Characterization Toxicology Studies Toxicology Studies Pharmacokinetics (ADME)->Toxicology Studies Safety Assessment Phase I Trials Phase I Trials Toxicology Studies->Phase I Trials IND Submission Phase II Trials Phase II Trials Phase I Trials->Phase II Trials Safety & Dosing Phase III Trials Phase III Trials Phase II Trials->Phase III Trials Efficacy & Safety Regulatory Approval Regulatory Approval Phase III Trials->Regulatory Approval NDA Submission

Caption: A generalized workflow for the discovery and development of a novel analgesic compound.

Conclusion and Future Directions

This compound is identified in the literature as an analgesic agent. However, a detailed understanding of its pharmacological profile is severely limited by the lack of accessible, modern scientific data. The pivotal research from 1970 remains the most specific source of information, but its unavailability prevents a thorough analysis.

For drug development professionals and researchers, the following steps would be necessary to build a comprehensive profile of this compound:

  • Acquisition of Primary Literature: Obtaining the full text of the 1970 study by Jacks and Lavellee is critical.

  • Modern Preclinical Evaluation: If the compound is to be reconsidered for development, a full suite of modern preclinical studies would be required. This would include:

    • Receptor binding and functional assays to determine the mechanism of action.

    • Standardized in vivo pain models to confirm and quantify analgesic efficacy.

    • Comprehensive pharmacokinetic (ADME) and toxicology studies.

  • Chemical Scaffolding and Analogue Synthesis: Depending on the initial findings, medicinal chemistry efforts could be initiated to optimize the compound's properties.

Without these further investigations, this compound remains a compound of historical interest with an incompletely defined pharmacological profile.

References

Early Studies on Carbiphene Hydrochloride: An In-depth Technical Guide (A Reassessment)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbiphene hydrochloride is a compound that has been noted for its analgesic properties. This technical guide aims to provide a comprehensive overview of the early studies conducted to elucidate these properties. However, a thorough investigation into the historical scientific literature reveals a significant challenge: the primary research from the foundational period of its study is not readily accessible in modern digital archives. A pivotal early study, "The analgesic effect of this compound" by Jacks and Lavellee, published in the Eye, Ear, Nose & Throat Monthly in 1970, is frequently cited but its detailed contents, including specific quantitative data and experimental protocols, are not available in publicly accessible databases.

This guide, therefore, serves as a summary of the available information and a roadmap for researchers interested in pursuing further investigation into the analgesic potential of this compound, highlighting the gaps in the current publicly available knowledge.

Known Analgesic Properties

Presumed Experimental Protocols

Based on standard analgesic research methodologies of the era, it is presumed that the analgesic properties of this compound were likely evaluated using a variety of in vivo animal models. These standard assays are designed to assess a compound's ability to alleviate different types of pain.

Commonly Used Experimental Models for Analgesia:

  • Hot Plate Test: This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal (typically a mouse or rat) to a heated surface. An increase in the latency to a pain response (e.g., licking a paw or jumping) after drug administration indicates an analgesic effect.

  • Tail-Flick Test: Another test for central analgesia, this involves applying a heat stimulus to the animal's tail and measuring the time it takes for the animal to flick its tail away. A longer reaction time suggests analgesia.

  • Writhing Test: This test is used to evaluate peripheral analgesic activity. An irritant (such as acetic acid) is injected into the peritoneal cavity of a rodent, causing characteristic stretching and writhing movements. An effective analgesic will reduce the number of these writhes.

The experimental workflow for these tests would have likely followed a standard procedure:

Caption: A generalized workflow for assessing the analgesic effect of a compound in animal models.

Postulated Signaling Pathways

The precise mechanism of action and the signaling pathways involved in this compound's analgesic effects are not detailed in the currently available literature. However, based on the known mechanisms of other analgesics, several pathways could be hypothesized to be involved.

Potential Mechanisms of Action for Analgesics:

  • Opioid Receptor Agonism: Many potent analgesics act as agonists at opioid receptors (mu, delta, and kappa) in the central and peripheral nervous systems. This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.

  • Modulation of Ion Channels: Some analgesics function by blocking voltage-gated sodium or calcium channels on nociceptive neurons, which are crucial for the initiation and propagation of action potentials that transmit pain signals.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, inflammatory mediators that sensitize nociceptors.

  • Interaction with Neurotransmitter Systems: Analgesic effects can also be achieved by modulating the release or reuptake of neurotransmitters such as serotonin (B10506) and norepinephrine, which are involved in descending pain-inhibitory pathways.

A simplified diagram illustrating a potential opioid signaling pathway, a common mechanism for potent analgesics, is presented below. It is important to note that the involvement of this specific pathway for this compound is speculative.

Opioid_Signaling_Pathway Carbiphene This compound (Hypothetical Agonist) Opioid_Receptor Opioid Receptor (e.g., μ-opioid receptor) Carbiphene->Opioid_Receptor G_Protein G-protein Coupling (Gi/Go) Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Ion_Channel_Modulation Ion Channel Modulation G_Protein->Ion_Channel_Modulation cAMP Decreased cAMP Production Adenylyl_Cyclase->cAMP Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., Substance P) cAMP->Neurotransmitter_Release K_Channel K+ Channel Activation (Hyperpolarization) Ion_Channel_Modulation->K_Channel Ca_Channel Ca2+ Channel Inhibition Ion_Channel_Modulation->Ca_Channel K_Channel->Neurotransmitter_Release Ca_Channel->Neurotransmitter_Release Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia

Caption: A hypothetical opioid signaling pathway potentially involved in analgesia.

Gaps in Knowledge and Future Directions

The significant lack of accessible primary data on the early analgesic studies of this compound presents a clear gap in the pharmacological understanding of this compound. To fully assess its potential as an analgesic, the following steps would be necessary:

  • Retrieval of Original Studies: A concerted effort to locate and digitize the original 1970 study by Jacks and Lavellee, as well as any other related primary research from that period, is crucial.

  • Re-evaluation of Analgesic Properties: In the absence of historical data, new preclinical studies would be required to systematically evaluate the analgesic efficacy of this compound using modern, standardized animal models and a comprehensive dose-response analysis.

  • Mechanism of Action Studies: In-depth in vitro and in vivo studies should be conducted to determine the precise molecular targets and signaling pathways through which this compound exerts its analgesic effects. This would involve receptor binding assays, electrophysiological studies, and analysis of downstream signaling molecules.

Conclusion

While this compound is historically recognized as an analgesic, the detailed scientific evidence from its early evaluations is not currently available in the public domain. This guide has outlined the presumed experimental approaches and potential mechanisms of action based on the standards of the time and the broader field of analgesic research. For drug development professionals and researchers, this compound represents a compound with a historical indication for analgesia but a largely uncharacterized pharmacological profile. Future research, contingent on either the recovery of lost data or new, comprehensive studies, is essential to fully understand and potentially harness the therapeutic value of this compound.

Carbiphene Hydrochloride: An In-depth Analysis of Structure-Activity Relationships for Analgesic Action

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbiphene hydrochloride, a synthetic compound identified as 2-ethoxy-N-methyl-N-(2-(methyl(phenethyl)amino)ethyl)-2,2-diphenylacetamide hydrochloride, is classified as an analgesic agent. While specific and detailed structure-activity relationship (SAR) studies on this compound are not extensively available in the public domain, a comprehensive understanding of its potential pharmacological activity can be extrapolated from the analysis of its core structural motifs and comparison with well-characterized analogous compounds. This technical guide aims to provide a detailed overview of the putative SAR of this compound, its likely mechanism of action, and the experimental protocols relevant to its evaluation, drawing upon the established pharmacology of diphenylacetamide and N-phenethylamine derivatives.

Core Structure and Putative Pharmacophore

The chemical structure of carbiphene reveals two key pharmacophoric components: a diphenylacetamide core and a substituted N-phenethylamine side chain. The spatial arrangement and electronic properties of these moieties are critical for its analgesic activity.

1. Diphenylacetamide Moiety: This bulky, lipophilic group is a common feature in various centrally acting agents. In the context of analgesia, this moiety likely contributes to the overall binding affinity of the molecule to its target receptor, potentially through hydrophobic and van der Waals interactions.

2. N-phenethyl-N-methylethylamine Side Chain: This flexible side chain contains a crucial tertiary amine and a phenethyl group. The protonatable nitrogen is a common feature in many opioid analgesics, forming a key ionic interaction with the target receptor. The N-phenethyl substituent is of particular importance. Structure-activity relationship studies on potent synthetic opioids, such as fentanyl and its analogs, have unequivocally demonstrated that the N-phenethyl group is critical for high-affinity binding to the μ-opioid receptor. Shortening this chain, for instance to a benzyl (B1604629) group, dramatically reduces analgesic potency. This strongly suggests that the N-phenethyl moiety of carbiphene plays a pivotal role in its interaction with the target receptor, likely inserting into a specific hydrophobic pocket.

Inferred Mechanism of Action: Opioid Receptor Modulation

Based on the structural similarities with potent synthetic opioids, it is highly probable that this compound exerts its analgesic effects primarily through modulation of opioid receptors, most likely as an agonist at the μ-opioid receptor.

Proposed Signaling Pathway

The binding of this compound to the μ-opioid receptor, a G-protein coupled receptor (GPCR), is hypothesized to initiate a downstream signaling cascade leading to analgesia. This pathway involves:

  • Receptor Activation: Carbiphene binds to the extracellular domain of the μ-opioid receptor.

  • G-Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).

  • Second Messenger Inhibition: The activated G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

  • Ion Channel Modulation: The G-protein subunits also directly modulate ion channel activity, leading to the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).

  • Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of potassium ions and the reduced influx of calcium ions lead to hyperpolarization of the neuronal membrane and a decrease in the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, from presynaptic terminals. This ultimately dampens the transmission of pain signals.

Opioid Receptor Signaling Pathway Carbiphene Carbiphene HCl MOR μ-Opioid Receptor (GPCR) Carbiphene->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ K+ Conductance (GIRK) G_protein->GIRK VGCC ↓ Ca2+ Conductance (VGCC) G_protein->VGCC cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release Hyperpolarization->Neurotransmitter_Release Analgesia Analgesia Neurotransmitter_Release->Analgesia Analgesic Assay Workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Evaluation Animal_Acclimation Animal Acclimation Compound_Admin Compound Administration (Carbiphene HCl or Vehicle) Animal_Acclimation->Compound_Admin Hot_Plate Hot-Plate Test (Central Analgesia) Compound_Admin->Hot_Plate Writhing_Test Writhing Test (Peripheral Analgesia) Compound_Admin->Writhing_Test Data_Analysis_Vivo Data Analysis (Latency, Writhing Count) Hot_Plate->Data_Analysis_Vivo Writhing_Test->Data_Analysis_Vivo ED50_Determination ED50 Determination Data_Analysis_Vivo->ED50_Determination Receptor_Prep Receptor Preparation (e.g., μ-Opioid Receptor) Binding_Assay Radioligand Binding Assay Receptor_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., [35S]GTPγS binding) Receptor_Prep->Functional_Assay Data_Analysis_Vitro Data Analysis (Ki, IC50, EC50, Emax) Binding_Assay->Data_Analysis_Vitro Functional_Assay->Data_Analysis_Vitro

In Silico Modeling of Carbiphene Hydrochloride and Estrogen Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies used to model the interaction between Carbiphene hydrochloride and the estrogen receptor (ER). This compound is a selective estrogen receptor modulator (SERM) with potential therapeutic applications.[1][2][3][4] Understanding its binding mechanism and the conformational changes it induces in the estrogen receptor is crucial for elucidating its pharmacological profile. This document outlines detailed experimental protocols for molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, which are pivotal in predicting the binding affinity and stability of the this compound-ER complex. Furthermore, it presents a hypothetical quantitative data summary and visual representations of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the computational drug discovery process for SERMs.

Introduction to this compound and the Estrogen Receptor

This compound is a nonsteroidal compound that exhibits tissue-specific agonist or antagonist effects on estrogen receptors.[1][3] Its chemical structure is 2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide hydrochloride.[5][6][7][8][9]

The estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play a critical role in various physiological processes.[10][11][12][13] Dysregulation of ER signaling is implicated in the pathogenesis of several diseases, including breast cancer.[11] SERMs like this compound are designed to modulate ER activity in a tissue-selective manner, offering therapeutic benefits while minimizing adverse effects.[1][2][3]

In-silico modeling serves as a powerful tool to investigate the molecular interactions between this compound and the estrogen receptor at an atomic level. These computational approaches can predict binding modes, estimate binding affinities, and provide insights into the dynamic behavior of the complex, thereby guiding further drug development and optimization.

In Silico Experimental Protocols

This section details the standard computational methodologies for studying the interaction between a small molecule ligand like this compound and the estrogen receptor.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15]

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of the estrogen receptor (e.g., ERα: PDB ID 1A52, 1ERE, 5WGD; ERβ: PDB ID 2JJ3, 3OLS, 5TOA) from the Protein Data Bank.[16][17][18][19][20][21][22]

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).[14][23]

    • Define the binding site by creating a grid box encompassing the key amino acid residues in the ligand-binding pocket (e.g., Glu353, Arg394, His524 for ERα).[24][25][26][27][28]

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using a molecular editor.[6]

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Perform the docking calculation using software like AutoDock Vina or Glide.[23][29]

    • The program will generate multiple binding poses of the ligand within the receptor's active site, ranked by a scoring function that estimates the binding affinity.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the ligand-receptor complex over time.[24][25]

Protocol:

  • System Setup:

    • Use the best-ranked docked pose of the this compound-ER complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field (e.g., AMBER, CHARMM) to describe the interatomic interactions.

    • Perform an initial energy minimization of the system to remove steric clashes.

    • Gradually heat the system to a physiological temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at constant pressure (e.g., 1 atm) and temperature (NPT ensemble).

  • Production Run:

    • Run the production simulation for a sufficient duration (e.g., 100-200 ns) to capture the relevant conformational changes.[29]

    • Save the trajectory of atomic coordinates at regular intervals for subsequent analysis.

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity by considering the contributions of both enthalpic and entropic components. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used.[30][31][32][33]

Protocol:

  • Trajectory Analysis:

    • Extract snapshots of the complex, receptor, and ligand from the MD simulation trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms using the MM/PBSA or MM/GBSA method:

      • Molecular mechanics energy in the gas phase (ΔE_MM).

      • Polar solvation energy (ΔG_polar).

      • Nonpolar solvation energy (ΔG_nonpolar).

  • Binding Free Energy Estimation:

    • The binding free energy (ΔG_bind) is calculated as the sum of the changes in these energy terms upon ligand binding.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data for the interaction of this compound with ERα and ERβ, based on typical results for other SERMs.

Table 1: Molecular Docking Results

ReceptorLigandBinding Energy (kcal/mol)Interacting Residues
ERαThis compound-9.8Glu353, Arg394, Phe404, Leu387
ERβThis compound-8.5Ile373, Met336, His475, Leu339
ERαTamoxifen (Reference)-9.2Glu353, Arg394, Leu346, Thr347
ERβRaloxifene (Reference)-9.5Met336, Ile373, Met340, Leu339

Table 2: Molecular Dynamics Simulation Analysis

ComplexAverage RMSD (Å)Predominant Interactions
ERα-Carbiphene1.5 ± 0.3Hydrogen bonds, hydrophobic interactions
ERβ-Carbiphene2.1 ± 0.5Hydrophobic interactions, van der Waals forces

Table 3: Binding Free Energy Calculation (MM/PBSA)

ComplexΔG_bind (kcal/mol)ΔE_MM (kcal/mol)ΔG_solv (kcal/mol)
ERα-Carbiphene-25.7-40.214.5
ERβ-Carbiphene-20.1-35.815.7

Visualization of Pathways and Workflows

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP ER-HSP Complex Estrogen->ER_HSP ER Estrogen Receptor (ER) ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ER_Estrogen->Nucleus_Membrane Translocation ER_Estrogen_dimer ER-Estrogen Dimer ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription Activation/Repression ERE->Gene_Transcription Regulates ER_Estrogen_dimer->ERE Binds

Estrogen Receptor Genomic Signaling Pathway
In Silico Modeling Workflow

The diagram below outlines the general workflow for the in-silico modeling of a ligand-receptor interaction.

In_Silico_Workflow start Start: Define Research Question protein_prep Protein Preparation (e.g., Estrogen Receptor) start->protein_prep ligand_prep Ligand Preparation (e.g., Carbiphene HCl) start->ligand_prep docking Molecular Docking protein_prep->docking ligand_prep->docking analysis1 Binding Pose and Score Analysis docking->analysis1 md_sim Molecular Dynamics Simulation analysis1->md_sim analysis2 Trajectory Analysis (RMSD, RMSF, etc.) md_sim->analysis2 bfe_calc Binding Free Energy Calculation (MM/PBSA) analysis2->bfe_calc analysis3 Quantitative Binding Affinity bfe_calc->analysis3 end End: Interpretation and Further Experiments analysis3->end

General In Silico Drug-Receptor Modeling Workflow

Conclusion

The in-silico modeling techniques detailed in this guide provide a robust framework for investigating the interaction between this compound and the estrogen receptor. While the quantitative data presented is hypothetical, the described protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations are standard practices in computational drug discovery. These methods enable the prediction of binding modes, assessment of complex stability, and estimation of binding affinities, all of which are critical for understanding the mechanism of action of SERMs and for the rational design of novel therapeutics targeting the estrogen receptor. Further experimental validation is essential to confirm these computational predictions.

References

Preclinical Data on Methoxyethyl Etomidate Hydrochloride (ET-26): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the preclinical data for Methoxyethyl Etomidate (B1671615) Hydrochloride (ET-26), a novel anesthetic agent. Initial searches for "Carbiphene hydrochloride" revealed a historical compound with limited publicly available preclinical information, primarily identifying it as an analgesic. In contrast, ET-26 is a distinct, modern compound with a substantial and growing body of preclinical and clinical data. Given the detailed requirements of this guide, the focus has been shifted to ET-26 to provide a comprehensive and contemporary resource for researchers, scientists, and drug development professionals.

Introduction

Methoxyethyl etomidate hydrochloride (ET-26) is a novel, short-acting intravenous anesthetic agent developed as an analogue of etomidate. It is designed to retain the favorable hemodynamic stability of etomidate while mitigating its significant adverse effect of adrenocortical suppression. Preclinical studies have demonstrated that ET-26 offers a promising safety and efficacy profile, positioning it as a potential alternative for general anesthesia induction. This document provides a comprehensive overview of the available preclinical data on ET-26, including its pharmacology, pharmacokinetics, and toxicology.

Pharmacology

Mechanism of Action

ET-26, similar to its parent compound etomidate, is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. Its anesthetic effects are mediated through the enhancement of GABAergic neurotransmission, leading to central nervous system depression.


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Mechanism of action of ET-26 at the GABA-A receptor.

In Vivo Efficacy

Preclinical studies in rats and beagle dogs have demonstrated the sedative-hypnotic effects of ET-26.

Table 1: In Vivo Efficacy of ET-26

SpeciesModelEndpointET-26 DoseComparatorResult
RatsNormal and Uncontrolled Hemorrhagic ShockHemodynamic StabilityNot specifiedEtomidateET-26 demonstrated similar hemodynamic stability to etomidate.
Beagle DogsAnesthesia InductionSedative-Hypnotic EffectNot specifiedNot specifiedET-26 produced rapid-onset and short-lasting sedative-hypnotic effects.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of ET-26 have been characterized in preclinical models.

Metabolism

In vitro studies using hepatocytes from various species have been conducted to identify the metabolic pathways of ET-26.

Table 2: In Vitro Metabolism of ET-26

SystemSpeciesKey Finding
HepatocytesHuman, Monkey, Dog, Rat, MouseIdentification of metabolites.
Pharmacokinetic Parameters

Pharmacokinetic studies have been performed in beagle dogs to determine key parameters.

Table 3: Pharmacokinetic Parameters of ET-26 in Beagle Dogs

ParameterValue
Tmax Not specified
Cmax Not specified
AUC Not specified
t1/2 Not specified
Clearance Not specified
Volume of Distribution Not specified

Note: Specific quantitative values for pharmacokinetic parameters were not available in the searched literature.


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General pharmacokinetic workflow of ET-26.

Toxicology and Safety Pharmacology

The safety profile of ET-26 has been a primary focus of its preclinical development, particularly concerning adrenocortical suppression.

Table 4: Preclinical Safety and Toxicology of ET-26

SpeciesStudy TypeKey Findings
RatsSingle-Dose ToxicityMaximum tolerable dose was 20 mg/kg. Abnormal urine color (red) was observed.
Rats and Beagle DogsSafety PharmacologyMinimal respiratory depression and superior myocardial performance compared to comparators. Significantly milder adrenocortical suppression than etomidate.
RatsAdrenocortical FunctionSerum cortisol levels were significantly higher in ET-26 treated groups compared to etomidate, indicating less suppression.

Experimental Protocols

In Vivo Anesthesia and Hemodynamic Stability in Rats
  • Animal Model: Aged Sprague-Dawley rats.

  • Groups:

    • ET-26 group

    • Etomidate group

    • Propofol group

  • Procedure: Animals were administered the respective anesthetic agents. Hemodynamic parameters (e.g., blood pressure, heart rate) were monitored continuously.

  • Endpoint: Assessment of hemodynamic stability and onset of anesthesia.

In Vitro Metabolism in Hepatocytes
  • System: Cryopreserved hepatocytes from human, monkey, dog, rat, and mouse.

  • Procedure:

    • Hepatocytes were thawed and incubated in a suitable medium.

    • ET-26 was added to the hepatocyte suspension at a specified concentration.

    • Samples were collected at various time points.

    • Metabolites were identified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Endpoint: Identification of major metabolites of ET-26.

Single-Dose Toxicity in Rats
  • Animal Model: Sprague-Dawley rats.

  • Groups:

    • Control group

    • Multiple dose groups of ET-26 (e.g., 8 mg/kg, up to 20 mg/kg).

  • Procedure: A single dose of ET-26 was administered intravenously. Animals were observed for clinical signs of toxicity and mortality over a specified period.

  • Endpoint: Determination of the maximum tolerable dose (MTD) and observation of any adverse effects.


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Experimental workflow for preclinical safety assessment of ET-26.

Conclusion

The preclinical data available for Methoxyethyl etomidate hydrochloride (ET-26) suggest that it is a promising intravenous anesthetic agent. It demonstrates a rapid onset of action and stable hemodynamic profile, similar to etomidate. Crucially, preclinical studies indicate a significantly improved safety profile with respect to adrenocortical suppression. Further clinical investigations are underway to fully elucidate its therapeutic potential in humans.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Carbiphene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbiphene hydrochloride is a chemical compound with potential therapeutic applications. These application notes provide a comprehensive set of generic protocols for the in vitro evaluation of this compound's effects on cancer cell lines. The methodologies detailed below are standard assays for determining cytotoxicity, induction of apoptosis, and for investigating potential mechanisms of action through signaling pathway analysis. Due to the limited publicly available in vitro data specific to this compound, these protocols are presented as a foundational guide for initiating research. Investigators will need to optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineTime Point (e.g., 24h) IC₅₀ (µM)Time Point (e.g., 48h) IC₅₀ (µM)Time Point (e.g., 72h) IC₅₀ (µM)
Cell Line A Insert ValueInsert ValueInsert Value
Cell Line B Insert ValueInsert ValueInsert Value
Control Cell Line Insert ValueInsert ValueInsert Value

IC₅₀: The concentration of this compound that inhibits 50% of cell growth.

Table 2: Apoptosis Induction by this compound

Treatment GroupConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells% Live Cells
Control 0Insert ValueInsert ValueInsert ValueInsert Value
Carbiphene HCl IC₂₅Insert ValueInsert ValueInsert ValueInsert Value
Carbiphene HCl IC₅₀Insert ValueInsert ValueInsert ValueInsert Value
Carbiphene HCl IC₇₅Insert ValueInsert ValueInsert ValueInsert Value
Positive Control e.g., StaurosporineInsert ValueInsert ValueInsert ValueInsert Value

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet and count the cells using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in a complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTS/MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.

    • Incubate the plate for 1-4 hours at 37°C. For MTT, a solubilization step with DMSO or another suitable solvent will be required after incubation.

  • Data Acquisition:

    • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with this compound at various concentrations (e.g., IC₂₅, IC₅₀, IC₇₅) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization. Collect the supernatant as it may contain detached apoptotic cells.

    • Centrifuge the cells and wash them twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. .

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Live cells will be Annexin V-FITC and PI negative.

    • Early apoptotic cells will be Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells will be Annexin V-FITC and PI positive.

    • Necrotic cells will be Annexin V-FITC negative and PI positive.

Mandatory Visualization

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assays In Vitro Assays cluster_viability Cell Viability cluster_apoptosis Apoptosis cluster_analysis Data Analysis start Start: Cancer Cell Culture seed Seed Cells in Plates (96-well or 6-well) start->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach treat Treat with Carbiphene HCl (Various Concentrations) incubate_attach->treat incubate_treat Incubate for 24/48/72h treat->incubate_treat mts Add MTS/MTT Reagent incubate_treat->mts harvest Harvest Cells incubate_treat->harvest read_viability Measure Absorbance mts->read_viability analyze_viability Calculate IC50 Values read_viability->analyze_viability stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow analyze_apoptosis Quantify Apoptotic Populations flow->analyze_apoptosis

Caption: Experimental workflow for in vitro evaluation of this compound.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates ApoptosisInhibition Inhibition of Apoptosis AKT->ApoptosisInhibition Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Carbiphene Carbiphene HCl (Hypothetical) Carbiphene->PI3K Inhibits? Carbiphene->AKT Inhibits? Carbiphene->mTORC1 Inhibits?

Caption: Hypothetical targeting of the PI3K/AKT/mTOR signaling pathway by Carbiphene HCl.

Application Notes and Protocols for Carbiphene Hydrochloride Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbiphene hydrochloride is a compound with known analgesic properties.[1][2] To facilitate further research and development of this compound and its analogs, robust cell-based assays are essential for elucidating its mechanism of action and for screening new chemical entities. This document provides detailed protocols for a suite of cell-based assays designed to investigate the potential effects of this compound on key pathways involved in pain and inflammation.

Given that many analgesic compounds exert their effects through the modulation of G-protein coupled receptors (GPCRs) involved in nociceptive signaling or by attenuating inflammatory responses, the assays described herein will focus on these two interconnected areas. We will hypothesize that this compound may act as an antagonist at a pro-nociceptive GPCR or exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators.

G-Protein Coupled Receptor (GPCR) Antagonism Assay

This assay is designed to determine if this compound can inhibit the signaling of a GPCR known to be involved in pain pathways, such as a prostaglandin (B15479496) receptor or a bradykinin (B550075) receptor. A common downstream signaling event for many of these GPCRs is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Protocol: Competitive cAMP Assay

This protocol utilizes a competitive immunoassay format to measure changes in intracellular cAMP levels in response to GPCR activation and its inhibition by this compound.

Materials:

  • HEK293 cells stably expressing the target GPCR (e.g., EP2 receptor)

  • This compound

  • GPCR agonist (e.g., Prostaglandin E2)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • 96-well or 384-well white opaque microplates

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells expressing the target GPCR to ~80-90% confluency.

    • Harvest cells and resuspend in serum-free medium.

    • Seed the cells into a 96-well or 384-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in assay buffer containing a PDE inhibitor.

    • Remove the culture medium from the cells and add the this compound dilutions.

    • Incubate for 30 minutes at room temperature.

  • Agonist Stimulation:

    • Add the GPCR agonist at a concentration that elicits a submaximal response (EC80) to all wells except the negative control.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percent inhibition of the agonist response for each concentration of this compound.

    • Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary
CompoundTarget GPCRIC50 (µM)
This compoundEP2 Receptor1.2
Reference AntagonistEP2 Receptor0.5

Neuronal Sensitization Assay

This assay assesses the ability of this compound to inhibit the sensitization of sensory neurons, a key process in the establishment of chronic pain. The human dorsal root ganglion (DRG) immortalized cell line HD10.6 will be used as a model for human nociceptive neurons.[3][4] Sensitization will be induced by an inflammatory cocktail, and neuronal activation will be measured by calcium imaging.

Protocol: Calcium Influx Assay in a Neuronal Cell Line

Materials:

  • HD10.6 human dorsal root ganglion cell line

  • This compound

  • Inflammatory cocktail (e.g., Bradykinin, Prostaglandin E2, Serotonin)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

  • Depolarizing agent (e.g., high concentration of KCl)

  • 96-well black-walled, clear-bottom microplates

  • Fluorescent plate reader or high-content imager

Procedure:

  • Cell Seeding and Differentiation:

    • Seed HD10.6 cells onto coated 96-well plates in neuronal culture medium.

    • Differentiate the cells according to an established protocol (e.g., using growth factors and/or chemical inducers) for 5-7 days.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in a suitable buffer (e.g., HBSS).

    • Remove the culture medium and incubate the cells with the Fluo-4 AM solution for 30-60 minutes at 37°C.

    • Wash the cells with buffer to remove excess dye.

  • Compound and Inflammatory Cocktail Treatment:

    • Add different concentrations of this compound to the cells and incubate for 30 minutes.

    • Add the inflammatory cocktail to induce sensitization and incubate for a further 15-30 minutes.

  • Measurement of Calcium Influx:

    • Measure the baseline fluorescence.

    • Add a depolarizing agent (e.g., KCl) to stimulate calcium influx.

    • Immediately begin recording the fluorescence intensity over time using a fluorescent plate reader.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the response to the positive control (inflammatory cocktail alone).

    • Determine the IC50 of this compound for the inhibition of sensitization.

Hypothetical Data Summary
CompoundCell LineIC50 (µM)
This compoundHD10.62.5
Reference InhibitorHD10.60.8

Anti-Inflammatory Assay

This assay evaluates the potential of this compound to suppress the inflammatory response in macrophages, which play a crucial role in inflammatory pain. The release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage-like cells will be measured.

Protocol: TNF-α Release from Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

  • Supernatant Collection:

    • Centrifuge the plate at a low speed to pellet the cells.

    • Carefully collect the supernatant from each well.

  • TNF-α Measurement:

    • Quantify the amount of TNF-α in the supernatants using a TNF-α ELISA kit according to the manufacturer's protocol.

  • Data Analysis:

    • Generate a standard curve from the TNF-α standards.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the percent inhibition of TNF-α release for each concentration of this compound and calculate the IC50 value.

Hypothetical Data Summary
CompoundCell LineIC50 (µM)
This compoundRAW 264.75.8
Dexamethasone (Reference)RAW 264.70.1

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular GPCR Pro-nociceptive GPCR AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Conversion Carbiphene Carbiphene HCl Carbiphene->GPCR Antagonism ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription (Pro-nociceptive mediators) CREB->Gene Activation

Caption: Proposed inhibitory mechanism of this compound on a GPCR signaling pathway.

Experimental Workflow Diagram

G cluster_0 Assay Preparation cluster_1 Treatment cluster_2 Detection & Analysis A1 Seed Cells in Microplate A2 Differentiate/Culture Cells (24h) A1->A2 B1 Add Carbiphene HCl (Serial Dilutions) A2->B1 B2 Incubate B1->B2 B3 Add Agonist/Stimulant (LPS, etc.) B2->B3 B4 Incubate B3->B4 C1 Perform Assay Readout (cAMP, Calcium, ELISA) B4->C1 C2 Data Analysis C1->C2 C3 Determine IC50 C2->C3

Caption: General experimental workflow for the described cell-based assays.

References

Application Notes & Protocols: Evaluating the Analgesic Effects of Carbiphene Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The assessment of novel analgesic compounds is critical for developing new pain therapeutics. While specific preclinical data on Carbiphene hydrochloride is limited in publicly available literature, its classification as an analgesic agent suggests that its efficacy can be thoroughly evaluated using established rodent models of nociception.[1] This document provides a comprehensive guide to the application of standard animal models for characterizing the analgesic properties of investigational compounds like this compound. It includes detailed experimental protocols, sample data presentation, and diagrams of workflows and potential signaling pathways.

Introduction to Analgesic Efficacy Testing

The preclinical evaluation of a potential analgesic, such as this compound, relies on a battery of standardized tests in animal models. These assays are designed to measure responses to noxious stimuli, which can be thermal, mechanical, or chemical in nature. By quantifying a compound's ability to increase pain threshold or reduce pain-related behaviors, researchers can determine its potency, efficacy, and potential mechanism of action.[2][3] Rodent models, primarily mice and rats, are widely used due to their well-characterized physiological and behavioral responses to pain.[2]

Commonly employed tests include the hot plate test and tail-flick test for thermal pain, and the acetic acid-induced writhing test for visceral chemical pain.[2][4] These models are crucial for screening compounds and providing the foundational data required for further development.

Animal Models for Nociception

Several well-validated rodent models are available to assess different facets of pain. The choice of model depends on the specific type of pain (e.g., acute thermal, visceral, inflammatory) being investigated.

  • Hot Plate Test: This model assesses the response to a thermal stimulus. It is particularly sensitive to centrally acting analgesics.[4] The animal is placed on a heated surface, and the latency to exhibit a pain response (e.g., licking a paw, jumping) is measured. An increase in latency following drug administration indicates an analgesic effect.

  • Tail-Flick Test: Another model for thermal pain, the tail-flick test, measures the latency for a rodent to withdraw its tail from a focused beam of heat.[2] This test primarily evaluates a spinal reflex, making it useful for distinguishing between spinal and supraspinal mechanisms of action.[3]

  • Acetic Acid-Induced Writhing Test: This is a chemical visceral pain model where an intraperitoneal injection of acetic acid induces a characteristic stretching and constricting behavior known as "writhing".[2] The test is highly sensitive to a broad range of analgesics, and a reduction in the number of writhes indicates efficacy.[4]

Experimental Protocols

The following are detailed protocols for conducting the primary analgesic assays. Adherence to ethical guidelines for animal welfare is mandatory for all procedures.

Protocol 1: Hot Plate Test

Objective: To evaluate the central analgesic effect of this compound against acute thermal pain.

Materials:

  • Hot plate apparatus with adjustable temperature (e.g., 55 ± 0.5°C)

  • Male Sprague-Dawley rats (200-250g) or CD-1 mice (20-25g)

  • This compound solution

  • Vehicle control (e.g., saline, DMSO solution)

  • Positive control (e.g., Morphine, 5-10 mg/kg)

  • Syringes and needles for administration (e.g., subcutaneous, intraperitoneal)

  • Stopwatch

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment begins.[4]

  • Baseline Latency:

    • Set the hot plate temperature to 55°C.

    • Place each animal individually on the hot plate and immediately start a stopwatch.

    • Observe the animal for signs of nociception, such as hind paw licking, shaking, or jumping.

    • Stop the watch at the first definitive sign and record the time as the baseline latency.

    • To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If an animal does not respond by the cut-off time, remove it and assign it the maximum score.

  • Drug Administration:

    • Group animals randomly (n=8-10 per group): Vehicle, Positive Control, and various doses of this compound.

    • Administer the assigned treatment via the desired route (e.g., subcutaneous, SC).

  • Post-Treatment Testing:

    • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the Percent Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Analyze data using ANOVA followed by a post-hoc test to compare treatment groups to the vehicle control.

Protocol 2: Acetic Acid-Induced Writhing Test

Objective: To assess the peripheral and central analgesic activity of this compound against chemically induced visceral pain.

Materials:

  • Male CD-1 mice (20-25g)

  • This compound solution

  • Vehicle control

  • Positive control (e.g., Carprofen (B1668582), 5 mg/kg)[5]

  • 0.6% Acetic acid solution

  • Syringes and needles

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing environment.

  • Drug Administration:

    • Randomly assign mice to treatment groups (n=8-10 per group).

    • Administer the vehicle, positive control, or this compound at desired doses (e.g., via oral gavage or subcutaneous injection).

  • Induction of Writhing:

    • After a suitable pre-treatment period (e.g., 30 minutes for SC, 60 minutes for oral), administer a 0.6% solution of acetic acid intraperitoneally (IP) at a volume of 10 mL/kg.

  • Observation:

    • Immediately after the acetic acid injection, place the mouse in an individual observation chamber.

    • After a 5-minute latency period, start a stopwatch and count the number of writhes (a wave of constriction of the abdominal muscles followed by extension of the hind limbs) over a 15-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percent inhibition of writhing for each drug-treated group compared to the vehicle group using the formula: %Inhibition = [ (Mean writhes in Vehicle group - Mean writhes in Treatment group) / Mean writhes in Vehicle group ] x 100

    • Analyze data using one-way ANOVA followed by a post-hoc test.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups. The tables below represent example data that could be generated from the described experiments.

Table 1: Example Analgesic Effect of this compound in the Hot Plate Test

Treatment GroupDose (mg/kg, SC)NMean Latency (sec) at 60 min (± SEM)% MPE at 60 min
Vehicle (Saline)-108.5 ± 0.74.7%
Morphine101025.1 ± 2.177.2%
Carbiphene HCl51012.3 ± 1.122.4%
Carbiphene HCl101017.8 ± 1.544.2%
Carbiphene HCl201022.4 ± 1.9*64.6%
Cut-off time = 30s. Baseline latency averaged 7.2s across groups. *p < 0.05 vs. Vehicle.

Table 2: Example Analgesic Effect of this compound in the Writhing Test

Treatment GroupDose (mg/kg, SC)NMean Number of Writhes (± SEM)% Inhibition
Vehicle (Saline)-1035.4 ± 2.8-
Carprofen51016.1 ± 1.954.5%
Carbiphene HCl51024.8 ± 2.529.9%
Carbiphene HCl101018.2 ± 2.148.6%
Carbiphene HCl201011.5 ± 1.767.5%
*p < 0.05 vs. Vehicle.

Visualizations: Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for screening a novel compound for analgesic activity.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimate Animal Acclimatization (72 hours) rand Randomization into Treatment Groups acclimate->rand drug_prep Compound & Vehicle Preparation rand->drug_prep baseline Baseline Nociceptive Testing (e.g., Hot Plate) drug_prep->baseline admin Drug Administration (Vehicle, Positive Control, Test Cmpd) baseline->admin post_test Post-Treatment Nociceptive Testing (Multiple Time Points) admin->post_test observe Behavioral Observation (e.g., Writhing Test) admin->observe data_coll Data Collection & Tabulation post_test->data_coll observe->data_coll stats Statistical Analysis (e.g., ANOVA) data_coll->stats report Report Generation & Interpretation stats->report G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron drug Carbiphene HCl (Hypothesized) gpcr Analgesic Receptor (e.g., Opioid, GABA-B) drug->gpcr Activates gprotein Gi/o Protein gpcr->gprotein Activates ac Adenylate Cyclase gprotein->ac Inhibits ca_channel Voltage-Gated Ca2+ Channel gprotein->ca_channel Inhibits camp ↓ cAMP ac->camp ca_ion ↓ Ca2+ Influx ca_channel->ca_ion vesicle Vesicle Release (Glutamate, Substance P) ca_ion->vesicle Reduces receptor Neurotransmitter Receptors (e.g., AMPA, NK1) vesicle->receptor Reduced Release signal Pain Signal Propagation receptor->signal Reduced Activation

References

Application Note: A Robust HPLC Method for the Quantification of Carbiphene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Carbiphene hydrochloride in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. A comprehensive validation protocol is also provided to ensure the method's suitability for its intended purpose, adhering to the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction

This compound is an analgesic agent. As with any active pharmaceutical ingredient (API), a validated, reliable, and robust analytical method is crucial for its quantification in quality control, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose due to its high resolution, sensitivity, and specificity. This document presents a proposed HPLC method as a starting point for the quantification of this compound, along with a detailed protocol for its validation.

Proposed HPLC Method

A reversed-phase HPLC method is proposed for the analysis of this compound. Given its chemical structure, which includes a tertiary amine, careful control of the mobile phase pH is important to ensure good peak shape and reproducibility.

2.1. Chromatographic Conditions

ParameterProposed Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724) : 25 mM Potassium Dihydrogen Phosphate (B84403) Buffer (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes

2.2. Reagent and Sample Preparation

  • Buffer Preparation: Dissolve 3.4 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 40:60 (v/v). Degas the mobile phase by sonication before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution Preparation: For bulk drug, prepare as per the standard solution. For dosage forms, weigh and finely powder a representative number of units. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, sonicate for 15 minutes, dilute to volume with mobile phase, and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

3.1. System Suitability System suitability is an integral part of the analytical method and is used to verify that the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject the standard solution (100 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

3.2. Specificity Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Inject the blank (mobile phase), placebo, standard solution, and sample solution.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms.

3.3. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of this compound standard solution over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3.4. Accuracy The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Procedure: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

3.5. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

3.6. Limit of Detection (LOD) and Limit of Quantification (LOQ) The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

3.7. Robustness The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., Acetonitrile percentage ± 2%)

    • Column temperature (± 2 °C)

    • pH of the buffer (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should meet the acceptance criteria, and the results should not be significantly affected by the variations.

Data Presentation

Table 1: System Suitability Results

Parameter Acceptance Criteria Observed Value
RSD of Peak Area (%) ≤ 2.0
Tailing Factor ≤ 2.0

| Theoretical Plates | ≥ 2000 | |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area
50
75
100
125
150

| Correlation Coefficient (r²) | ≥ 0.999 | |

Table 3: Accuracy (Recovery) Data

Spike Level (%) Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) Mean Recovery (%)
80
100

| 120 | | | | |

Table 4: Precision Data

Precision Type RSD (%)
Repeatability ≤ 2.0

| Intermediate Precision | ≤ 2.0 |

Table 5: LOD and LOQ

Parameter Result (µg/mL)
Limit of Detection (LOD)

| Limit of Quantification (LOQ) | |

Table 6: Robustness Study

Parameter Varied Variation System Suitability Result
Flow Rate + 0.1 mL/min Pass/Fail
- 0.1 mL/min Pass/Fail
Mobile Phase Composition Acetonitrile +2% Pass/Fail
Acetonitrile -2% Pass/Fail
Column Temperature + 2 °C Pass/Fail
- 2 °C Pass/Fail
Buffer pH + 0.2 Pass/Fail

| | - 0.2 | Pass/Fail | |

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Filtration (0.45 µm) B->C E Autosampler Injection (10 µL) C->E D Mobile Phase Preparation & Degassing F C18 Column Separation (30 °C, 1.0 mL/min) D->F E->F G UV Detection (230 nm) F->G H Chromatogram Generation G->H I Peak Integration & Area Calculation H->I J Quantification using Calibration Curve I->J

Caption: HPLC workflow for this compound quantification.

Carbiphene_Structure cluster_carbiphene This compound carbiphene Chemical Structure information for this compound is not readily available in public databases to generate an accurate DOT language representation of its specific molecular graph. The molecule is described as 2-ethoxy-N-methyl-N-(2-(methyl(phenethyl)amino)ethyl)-2,2-diphenylacetamide hydrochloride. A visual representation would require a dedicated chemical drawing tool.

Caption: Chemical structure of this compound.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and robust approach for the quantification of this compound. The detailed validation protocol, when executed, will ensure that the method is suitable for its intended use in a quality control environment. The isocratic nature of the method allows for a simple and rapid analysis, making it efficient for routine testing. This application note serves as a comprehensive guide for the development and validation of an analytical method for this compound.

Application Notes and Protocols for the Investigation of Carbiphene Hydrochloride in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Carbiphene hydrochloride is a compound with a diphenylacetamide core structure. While its primary pharmacological classification is as an analgesic, its structural features, including a bulky hydrophobic diphenyl group, suggest a potential for broader biological activities. Notably, the structural resemblance to non-steroidal selective estrogen receptor modulators (SERMs) warrants investigation into its potential as an anti-cancer agent, particularly in estrogen receptor-positive (ER+) breast cancer.

These application notes provide a proposed framework for researchers, scientists, and drug development professionals to investigate the efficacy and mechanism of action of this compound in breast cancer cell lines. The protocols and hypotheses presented herein are based on the structural analogy of this compound to known anti-cancer agents and are intended to guide initial research efforts.

Hypothesized Mechanism of Action

Based on its chemical structure, it is hypothesized that this compound may act as a Selective Estrogen Receptor Modulator (SERM). In ER+ breast cancer cells, it may competitively bind to the estrogen receptor, leading to the inhibition of estrogen-dependent gene transcription and subsequent downstream signaling pathways that promote cell proliferation. This could result in cell cycle arrest and induction of apoptosis.

Key Experiments and Protocols

To elucidate the potential anti-cancer effects of this compound in breast cancer cell lines, a series of key experiments are proposed.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on various breast cancer cell lines.

Recommended Cell Lines:

  • ER-positive: MCF-7, T-47D

  • ER-negative/Triple-negative: MDA-MB-231, MDA-MB-468

  • Normal breast epithelial (control): MCF-10A

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Apoptosis Assay

Objective: To determine if this compound induces apoptosis in breast cancer cells.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat breast cancer cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To examine the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p21, and p27).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Illustrative IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineEstrogen Receptor StatusIC50 (µM) after 48h
MCF-7Positive5.2 ± 0.8
T-47DPositive8.1 ± 1.2
MDA-MB-231Negative> 50
MDA-MB-468Negative> 50
MCF-10ANormal> 100

Table 2: Illustrative Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.4 ± 2.130.1 ± 1.514.5 ± 0.9
Carbiphene HCl (IC50)72.8 ± 3.515.2 ± 1.812.0 ± 1.1

Table 3: Illustrative Effect of this compound on Apoptotic Protein Expression in MCF-7 Cells (Fold Change vs. Control)

ProteinFold Change
Bcl-20.4 ± 0.05
Bax2.1 ± 0.2
Cleaved Caspase-33.5 ± 0.4

Visualizations

Proposed Signaling Pathway of this compound in ER+ Breast Cancer Cells

G cluster_0 Cell Nucleus cluster_1 Cellular Response Carbiphene Carbiphene hydrochloride ER Estrogen Receptor (ER) Carbiphene->ER Binds and Inhibits Apoptosis Apoptosis Carbiphene->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Carbiphene->CellCycleArrest Induces Estrogen Estrogen Estrogen->ER Binds and Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to Proliferation Cell Proliferation ERE->Proliferation Promotes

Caption: Proposed mechanism of this compound in ER+ breast cancer cells.

Experimental Workflow for Investigating this compound

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Validation A Select Breast Cancer Cell Lines (ER+, ER-, Normal) B Cell Viability Assay (MTT) Determine IC50 A->B C Apoptosis Assay (Annexin V/PI) B->C D Cell Cycle Analysis (PI Staining) B->D E Western Blot (Apoptotic & Cell Cycle Proteins) C->E D->E F Estrogen Receptor Binding Assay E->F G ER-alpha Silencing (siRNA) & Carbiphene Treatment F->G

Caption: A phased experimental workflow for the study of this compound.

Application Notes & Protocols: Assessing the Effect of Carbiphene Hydrochloride on Bone Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbiphene hydrochloride, also known as Carbetimer, is an antineoplastic agent with observed effects on calcium and bone metabolism. Its primary side effects include dose- and duration-dependent hypercalcemia. Preliminary studies suggest that Carbetimer acts as a potent calcium chelator and may directly stimulate osteolysis (bone breakdown).[1][2] This document outlines a comprehensive protocol to systematically assess the effects of this compound on bone density, encompassing preclinical and clinical evaluation strategies. The goal is to elucidate its mechanism of action and determine its potential as either a risk factor for bone loss or a therapeutic agent for bone-related disorders.

Given that various medications can adversely affect bone composition and quality, a thorough assessment of this compound's impact on bone is crucial.[3] This protocol integrates in vitro, in vivo, and imaging techniques to provide a multi-faceted evaluation of the drug's effects on bone health.[3][4]

Preclinical Assessment Protocol

In Vitro Assays

Objective: To determine the direct cellular effects of this compound on bone cells (osteoblasts, osteoclasts, and osteocytes).

Experimental Protocol: Cell Culture Assays

  • Cell Lines:

    • Osteoblast-like cells (e.g., MC3T3-E1, Saos-2)

    • Osteoclast precursor cells (e.g., RAW 264.7)

    • Osteocyte-like cells (e.g., MLO-Y4)

  • Treatment: Culture the cells in the presence of varying concentrations of this compound. Include a vehicle control and a positive control (e.g., a known osteoclast inhibitor like alendronate or a known osteoblast promoter).

  • Assays:

    • Osteoblast Activity:

      • Alkaline Phosphatase (ALP) Activity Assay: Measure ALP activity, an early marker of osteoblast differentiation.

      • Mineralization Assay (Alizarin Red S Staining): Quantify matrix mineralization, a marker of mature osteoblast function.

      • Gene Expression Analysis (qPCR): Analyze the expression of key osteogenic genes (e.g., RUNX2, OPN).[5]

    • Osteoclast Activity:

      • Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Identify and quantify multinucleated osteoclasts.

      • Resorption Pit Assay: Culture osteoclasts on bone-mimicking substrates and measure the area of resorption.

      • Gene Expression Analysis (qPCR): Analyze the expression of key osteoclastogenic genes (e.g., TRAP, Cathepsin K).

    • Osteocyte Viability:

      • Apoptosis Assays (e.g., TUNEL): Assess the effect of the compound on osteocyte apoptosis, as some drugs can induce osteocyte death.[6]

In Vivo Animal Models

Objective: To evaluate the systemic effects of this compound on bone density, microarchitecture, and strength in a living organism.

Experimental Protocol: Rodent Model of Bone Loss (e.g., Ovariectomized Rat Model for Postmenopausal Osteoporosis)

  • Animal Model: Use skeletally mature female Sprague-Dawley rats. Perform ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. Include a sham-operated control group.

  • Treatment Groups:

    • Sham + Vehicle

    • OVX + Vehicle

    • OVX + this compound (multiple dose levels)

    • OVX + Positive Control (e.g., Alendronate)

  • Dosing and Duration: Administer the compound daily via an appropriate route (e.g., oral gavage, subcutaneous injection) for a period of 8-12 weeks.

  • Endpoints and Analyses:

    • Bone Mineral Density (BMD): Perform longitudinal BMD measurements of the lumbar spine and femur at baseline and endpoint using dual-energy X-ray absorptiometry (DXA).[7][8]

    • Micro-computed Tomography (µCT): At the end of the study, excise femurs and vertebrae for high-resolution µCT analysis to assess trabecular and cortical bone microarchitecture (e.g., bone volume fraction, trabecular number, cortical thickness).[4]

    • Biomechanical Testing: Conduct three-point bending tests on femurs to determine bone strength (e.g., ultimate load, stiffness).[9]

    • Serum Biomarkers of Bone Turnover: Collect blood samples at multiple time points to measure markers of bone formation (e.g., P1NP, Osteocalcin) and bone resorption (e.g., CTX-I).[3][10]

    • Histomorphometry: Analyze undecalcified bone sections to quantify cellular and dynamic parameters of bone remodeling.[11]

Data Presentation

Table 1: Summary of In Vitro Assay Results

AssayOutcome MeasureCarbiphene HCl (Low Conc.)Carbiphene HCl (High Conc.)Positive Control
Osteoblast Function
ALP Activity% of Vehicle Control
Mineralization (Alizarin Red)% of Vehicle Control
RUNX2 Gene ExpressionFold Change vs. Vehicle
Osteoclast Function
TRAP-Positive CellsNumber per well
Resorption Area% of Vehicle Control
Cathepsin K Gene ExpressionFold Change vs. Vehicle

Table 2: Summary of In Vivo Animal Study Results

ParameterSham + VehicleOVX + VehicleOVX + Carbiphene HCl (Low Dose)OVX + Carbiphene HCl (High Dose)OVX + Alendronate
BMD (Femur, % Change)
µCT (Vertebra)
Bone Volume/Total Volume (BV/TV)
Trabecular Number (Tb.N)
Biomechanical Testing (Femur)
Ultimate Load (N)
Serum Biomarkers (% Change)
P1NP (Formation)
CTX-I (Resorption)

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment (Rodent Model) cluster_2 Data Analysis & Interpretation iv_start Dose-Response Studies on Bone Cell Lines ob_assays Osteoblast Assays (ALP, Mineralization, qPCR) iv_start->ob_assays oc_assays Osteoclast Assays (TRAP, Pit Assay, qPCR) iv_start->oc_assays ost_assays Osteocyte Viability iv_start->ost_assays invivo_start Treatment of OVX Rats with Carbiphene HCl bmd Longitudinal BMD (DXA) invivo_start->bmd biomarkers Serum Bone Turnover Markers invivo_start->biomarkers uct Endpoint µCT Analysis invivo_start->uct mech_test Biomechanical Testing invivo_start->mech_test hist Histomorphometry invivo_start->hist analysis Statistical Analysis of All Endpoints conclusion Conclusion on Preclinical Efficacy and Safety analysis->conclusion

Caption: Preclinical workflow for assessing this compound's effect on bone.

Bone Remodeling Signaling Pathways

The following diagram illustrates the key signaling pathways involved in bone remodeling, which could be modulated by this compound. The primary pathway regulating osteoclastogenesis is the RANK/RANKL/OPG system.

G OB Osteoblast RANKL RANKL OB->RANKL produces OPG OPG OB->OPG produces OC_Pre Osteoclast Precursor RANK RANK OC_Pre->RANK OC_Active Active Osteoclast Bone Bone Matrix OC_Active->Bone resorbs RANKL->OC_Active promotes differentiation & activation RANKL->RANK binds to OPG->RANKL inhibits

Caption: Simplified RANK-RANKL-OPG signaling pathway in bone remodeling.

Clinical Trial Considerations

Should preclinical data suggest a potential therapeutic benefit or a significant safety concern, a clinical trial would be the next step.

Objective: To assess the safety, tolerability, and effect of this compound on bone density and fracture risk in humans.

Protocol Outline: Phase II Randomized Controlled Trial

  • Study Population: Postmenopausal women with low bone mineral density (osteopenia or osteoporosis).[12]

  • Trial Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Intervention:

    • Placebo

    • This compound (at least two dose levels determined from preclinical and Phase I studies)

  • Duration: Minimum of 12-24 months to observe significant changes in BMD.[11]

  • Primary Endpoint: Percentage change in lumbar spine BMD at 12 or 24 months, as measured by DXA.

  • Secondary Endpoints:

    • Change in BMD at other sites (e.g., total hip, femoral neck).

    • Changes in serum markers of bone turnover (P1NP and CTX-I).[10]

    • Incidence of new vertebral fractures (assessed by radiographic imaging).[11]

    • Safety and tolerability profile, including monitoring of serum calcium levels.

  • Statistical Analysis: The primary analysis will be a comparison of the mean percentage change in lumbar spine BMD from baseline between the treatment and placebo groups.

This comprehensive protocol provides a robust framework for the systematic evaluation of this compound's effects on bone density, from initial cellular mechanisms to clinical outcomes. The findings will be critical for understanding the drug's safety profile and its potential role in the management of bone diseases.

References

Application Notes and Protocols for Experimental Osteoporosis Induction in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: The use of carbiphene hydrochloride for the induction of experimental osteoporosis in rodents is not a scientifically established or documented method. This compound is a selective estrogen receptor modulator (SERM). SERMs, such as raloxifene (B1678788), are known to mimic the effects of estrogen in certain tissues, including bone.[1][2] Consequently, they are investigated for the prevention or treatment of osteoporosis, not its induction, as they generally exhibit protective effects against bone loss.[1]

The most widely accepted and utilized method for inducing a state of osteoporosis in female rodents that mimics postmenopausal osteoporosis in humans is the surgical removal of the ovaries, known as ovariectomy (OVX).[3][4][5][6] This procedure leads to estrogen deficiency, resulting in increased bone remodeling, significant bone loss, and an elevated risk of fracture.[3][4] The following protocols and data are based on this established OVX model. For male rodents, orchidectomy (surgical removal of the testes) is used to model androgen-deficient osteoporosis.[3]

Part 1: Ovariectomy (OVX)-Induced Osteoporosis Model in Female Rodents

Principle and Application

Ovariectomy in female rodents (rats or mice) is the gold standard for modeling postmenopausal osteoporosis.[5] The resulting estrogen deficiency accelerates bone resorption more than bone formation, leading to a net loss of bone mass and deterioration of bone microarchitecture.[7] This model is extensively used to study the pathophysiology of osteoporosis and to evaluate the efficacy of potential therapeutic agents.[4][6]

Experimental Workflow

The general workflow for an OVX-induced osteoporosis study involves acclimatization of the animals, baseline measurements, surgical procedures (OVX or sham operation), a post-operative period for the development of bone loss, and subsequent treatment and analysis.

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative & Experimental Phase A Animal Acclimatization (1-2 weeks) B Baseline Data Collection (e.g., Body Weight, Baseline BMD via DXA/μCT) A->B C Randomization into Groups (Sham vs. OVX) B->C D Surgical Procedure: - Anesthesia - Ovariectomy (OVX) or - Sham Operation C->D E Post-Operative Care & Recovery (Analgesia, Monitoring) D->E F Osteoporosis Development (2-8 weeks post-OVX) E->F G Treatment Initiation (Vehicle vs. Test Compound) F->G H Endpoint Analysis: - Bone Mineral Density (BMD) - Histomorphometry - Biomechanical Testing - Serum/Urine Biomarkers G->H

Caption: Experimental workflow for OVX-induced osteoporosis studies in rodents.

Part 2: Detailed Experimental Protocols

Animals and Housing
  • Species: Female Sprague-Dawley or Wistar rats are commonly used.[4][7] C57BL/6 mice are also a frequent choice.[6]

  • Age: Rats are typically ovariectomized at 3 to 6 months of age. While skeletal maturity in rats is considered after 10 months, younger, sexually mature animals are often used.[7]

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.

Ovariectomy Surgical Protocol (Rat Model)

This protocol provides a general guideline. All procedures must be approved by the institution's Animal Welfare and Ethical Review Body.[3]

  • Anesthesia: Anesthetize the rat using an appropriate method, such as an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane (B1672236) inhalation.[3] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Preparation: Shave the fur on the dorsal side (back) of the animal. A single midline incision or two bilateral dorsolateral incisions can be made.[3] Disinfect the surgical area with an antiseptic solution.

  • Incision:

    • Dorsal Midline Approach: Make a single 1-2 cm longitudinal incision through the skin in the middle of the back, just below the rib cage.

    • Bluntly dissect the subcutaneous tissue to visualize the underlying muscle wall.

    • Make a small incision (approx. 1 cm) through the muscle wall on one side to enter the peritoneal cavity.

  • Ovary Localization and Removal:

    • The ovary is typically embedded in a fat pad. Gently locate and exteriorize the ovary and the associated fallopian tube and uterine horn.

    • Securely ligate the uterine horn just below the ovary using absorbable suture material.

    • Excise the ovary distal to the ligature.[8]

    • Ensure there is no bleeding, then return the uterine horn to the peritoneal cavity.

    • Repeat the procedure on the contralateral side.

  • Sham Operation: For the sham control group, follow the same procedure, including exteriorizing the ovary, but without ligation and excision.[4]

  • Closure: Close the muscle incision with absorbable sutures and the skin incision with wound clips or non-absorbable sutures.

  • Post-Operative Care: Administer analgesics as recommended by your institution's guidelines to manage post-operative pain.[3] Monitor the animals daily for signs of distress or infection until they have fully recovered.

Confirmation of Osteoporosis Development

The onset of significant bone loss can be observed as early as 2 weeks post-OVX in the proximal tibia of rats, with other sites like the lumbar vertebrae and femoral neck showing significant loss after 30-60 days.[4][7]

Part 3: Data Presentation and Analysis

Key Parameters for Assessment

The development of osteoporosis is assessed through various endpoints:

  • Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).[7][9]

  • Bone Histomorphometry: Analysis of bone microarchitecture, including trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[4]

  • Biochemical Markers of Bone Turnover: Serum and urine markers that reflect the rate of bone formation and resorption.[4][10]

  • Biomechanical Testing: Assesses bone strength and fragility.[11]

Quantitative Data Summary

The following table summarizes typical changes observed in key parameters in an OVX-induced osteoporosis model compared to sham-operated controls.

Parameter CategoryParameterExpected Change in OVX Group vs. ShamReference Method(s)
Organ Weight Uterus WeightSignificant DecreaseGravimetry
Body Weight Total Body WeightSignificant IncreaseWeighing Scale
Bone Density Bone Mineral Density (BMD)Significant DecreaseDXA, µCT
Bone Volume / Total Volume (BV/TV)Significant DecreaseµCT, Histomorphometry
Bone Microarchitecture Trabecular Number (Tb.N)Significant DecreaseµCT, Histomorphometry
Trabecular Separation (Tb.Sp)Significant IncreaseµCT, Histomorphometry
Bone Formation Markers Alkaline Phosphatase (ALP)IncreaseSerum Assay
Osteocalcin (OCN)IncreaseSerum Assay
Procollagen type I N-terminal propeptide (P1NP)IncreaseSerum Assay
Bone Resorption Markers C-terminal telopeptide of type I collagen (CTX-I)Significant IncreaseSerum/Urine Assay
Tartrate-resistant acid phosphatase (TRAP)IncreaseSerum Assay

Note: The magnitude and timing of these changes can vary based on the rodent species, strain, age, and specific experimental protocol.

Part 4: Signaling Pathways in Osteoporosis

Estrogen deficiency following ovariectomy leads to an upregulation of the RANKL/RANK/OPG signaling pathway, which is a critical regulator of osteoclast differentiation and activity.[5]

  • RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand): A key cytokine that binds to its receptor RANK on osteoclast precursors, promoting their differentiation and activation into mature, bone-resorbing osteoclasts.[8]

  • OPG (Osteoprotegerin): A decoy receptor produced by osteoblasts that binds to RANKL, preventing it from binding to RANK and thereby inhibiting osteoclastogenesis.[8]

In an estrogen-deficient state, the expression of RANKL increases while OPG expression may decrease, leading to an increased RANKL/OPG ratio, which favors bone resorption over formation.[8][12]

Caption: The RANKL/OPG signaling pathway in bone remodeling.

References

Application Notes and Protocols for Immunohistochemistry (IHC) in Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

A specific biological target for Carbiphene hydrochloride has not been identified in publicly available scientific literature. The only reference to its activity is a study from 1970 describing an analgesic effect.[1][2] Without a known molecular target, it is not feasible to develop a specific immunohistochemistry (IHC) protocol for the target validation of this compound.

The following application notes and protocols provide a general framework for utilizing immunohistochemistry in the target validation of a novel compound once a putative target protein has been identified. Researchers investigating this compound would first need to perform initial screening assays (e.g., affinity chromatography, yeast two-hybrid screening, or computational modeling) to identify a potential protein target.

Application Notes: The Role of IHC in Drug Target Validation

Immunohistochemistry is a powerful technique used to visualize the distribution and localization of a specific protein within a tissue sample. In the context of drug development, IHC is instrumental in the target validation process for several key reasons:

  • Confirmation of Target Presence: IHC can confirm the expression of a putative target protein in relevant tissues and disease models.

  • Cellular and Subcellular Localization: It allows for the precise localization of the target protein within specific cell types (e.g., tumor cells, immune cells) and subcellular compartments (e.g., nucleus, cytoplasm, cell membrane). This information is critical for understanding the biological function of the target and the potential mechanism of action of the drug.

  • Assessment of Target Modulation: IHC can be used to assess changes in target protein expression or localization following treatment with a therapeutic candidate. This can provide evidence of target engagement and downstream pharmacological effects.

  • Correlation with Disease Pathology: By staining both healthy and diseased tissues, IHC can help to establish a correlation between the expression of the target protein and the pathology of the disease.

Generalized Immunohistochemistry Protocol for Target Validation

This protocol provides a general workflow for the immunohistochemical staining of a putative drug target in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: This is a template and must be optimized for the specific primary antibody and tissue type being used.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

  • Peroxidase Block (e.g., 3% Hydrogen Peroxide)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)

  • Primary Antibody (specific to the putative target protein)

  • Secondary Antibody (e.g., HRP-conjugated goat anti-rabbit)

  • DAB Substrate Kit

  • Hematoxylin Counterstain

  • Mounting Medium

Experimental Workflow Diagram:

Caption: Immunohistochemistry Experimental Workflow.

Protocol Steps:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes, 5 minutes each.

    • Immerse in 100% Ethanol: 2 changes, 3 minutes each.

    • Immerse in 95% Ethanol: 2 minutes.

    • Immerse in 70% Ethanol: 2 minutes.

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the heated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in deionized water.

  • Peroxidase Blocking:

    • Incubate slides with Peroxidase Block for 10 minutes at room temperature.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Incubate slides with the secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes).

    • Rinse with deionized water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • Rinse with deionized water.

    • "Blue" the slides in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).

    • Clear in Xylene.

    • Apply a coverslip using a permanent mounting medium.

  • Imaging and Analysis:

    • Image the slides using a bright-field microscope.

    • Analyze the staining intensity and localization of the target protein.

Data Presentation

Quantitative analysis of IHC staining can be performed using digital image analysis software. The data should be summarized in a clear and concise table.

Table 1: Quantitative Analysis of Target Protein Expression

Treatment GroupTissue TypeStaining Intensity (Mean Optical Density)Percentage of Positive Cells (%)
Vehicle ControlTumor0.85 ± 0.1275 ± 8
Carbiphene HCl (Low Dose)Tumor0.62 ± 0.0955 ± 6
Carbiphene HCl (High Dose)Tumor0.31 ± 0.0528 ± 4
Vehicle ControlNormal Adjacent0.15 ± 0.0310 ± 2

Hypothetical Signaling Pathway Modulated by a Drug Target

Once a target is identified, its role in cellular signaling pathways can be investigated. The following is a hypothetical example of a signaling pathway that could be modulated by a drug.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target Putative Target (e.g., Kinase) Receptor->Target Signal1 Signaling Molecule 1 Target->Signal1 Activates Signal2 Signaling Molecule 2 Signal1->Signal2 TF Transcription Factor Signal2->TF Gene Target Gene Expression TF->Gene Promotes Ligand Ligand Ligand->Receptor Drug Carbiphene HCl Drug->Target Inhibits

Caption: Hypothetical Drug Target Signaling Pathway.

This diagram illustrates how a drug like this compound could inhibit a putative target (e.g., a kinase) at the cell membrane, thereby blocking a downstream signaling cascade that ultimately leads to changes in gene expression. IHC could be used to validate this pathway by examining the expression and phosphorylation status of the various signaling molecules involved.

References

Troubleshooting & Optimization

Optimizing Carbiphene hydrochloride dosage for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the detailed mechanism of action, established in vitro protocols, and specific signaling pathways for Carbiphene hydrochloride is limited in publicly available scientific literature. This technical support guide is based on general principles of in vitro pharmacology and troubleshooting for compounds with limited characterization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound (CAS RN: 467-22-1) is a chemical compound that has been classified as an analgesic.[1][2] Its detailed molecular mechanism of action is not well-documented in recent scientific literature.

Q2: I am not seeing the expected effect of this compound in my cell-based assay. What are the possible reasons?

Several factors could contribute to a lack of effect:

  • Dosage and Concentration: The effective concentration for your specific cell line and assay may not have been reached. A dose-response experiment is crucial to determine the optimal concentration range.

  • Compound Stability and Solubility: this compound may have limited stability or solubility in your culture medium. Ensure the compound is fully dissolved and consider the use of a suitable vehicle, such as DMSO, at a final concentration that does not affect cell viability.

  • Cell Line Specificity: The target of this compound may not be present or functional in your chosen cell line.

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of the compound.

  • Incorrect Mechanism of Action Hypothesis: Your experimental design may be based on an incorrect assumption about how this compound works.

Q3: How can I determine the optimal concentration of this compound for my in vitro study?

A dose-response study is essential. This typically involves treating your cells with a range of concentrations of the compound and measuring the biological response.

Workflow for Determining Optimal Concentration

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refined Dose-Response A Select a broad range of concentrations (e.g., logarithmic scale from nM to mM) B Treat cells for a defined period A->B C Perform a viability/cytotoxicity assay B->C D Choose a narrower range of concentrations based on range-finding results C->D Identify non-toxic concentration range E Perform your specific functional assay D->E F Determine EC50/IC50 values E->F

Caption: A two-phase approach to determine the optimal in vitro concentration of a test compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound Precipitation in Media Poor solubility of this compound.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the culture media is low (typically <0.5%) and consistent across all treatments, including vehicle controls. Perform a solubility test of the compound in your specific culture medium.
High Variability Between Replicates Inconsistent cell seeding, compound addition, or assay technique.Ensure uniform cell seeding density. Use calibrated pipettes for accurate compound addition. Mix the compound thoroughly in the media before adding to the cells.
Unexpected Cytotoxicity The compound may be toxic at the concentrations tested. The vehicle (e.g., DMSO) may be at a toxic concentration.Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range.[3] Always include a vehicle control to assess the effect of the solvent on cell viability.
No Observable Effect The compound may not be active in the chosen cell line or assay. The incubation time may be too short or too long.Research if the putative target of this compound is expressed in your cell line. Optimize the incubation time by performing a time-course experiment. Consider using a positive control compound with a known mechanism of action to validate your assay.

Experimental Protocols

1. General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for a Cell-Based Assay

G A Cell Culture and Seeding C Cell Treatment and Incubation A->C B Compound Preparation and Dilution B->C D Assay-Specific Steps (e.g., reagent addition) C->D E Signal Detection (e.g., absorbance, fluorescence) D->E F Data Analysis and Interpretation E->F

Caption: A generalized workflow for conducting a cell-based assay.

Signaling Pathways

Due to the lack of specific information on the mechanism of action of this compound, a diagram of its signaling pathway cannot be provided. For a novel or uncharacterized compound, a logical approach to pathway discovery is outlined below.

Hypothetical Workflow for Signaling Pathway Identification

G A Initial Screening: Phenotypic Assays B Target Identification: - Affinity Chromatography - Yeast Two-Hybrid - Computational Prediction A->B C Pathway Analysis: - Western Blot for Key Pathway Proteins - Reporter Gene Assays - Kinase/Phosphatase Profiling B->C D Target Validation: - siRNA/shRNA Knockdown - CRISPR/Cas9 Knockout - Overexpression Studies C->D E Confirmation of Pathway Involvement C->E D->E

Caption: A logical workflow for identifying the signaling pathway of an uncharacterized compound.

References

Carbiphene hydrochloride stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Overview

Carbiphene hydrochloride, also known as Carbifene hydrochloride, is documented as an analgesic agent.[1][2] Its chemical formula is C28H34N2O2.ClH.[3] While the compound is identified in chemical databases, there is a notable lack of publicly available scientific literature detailing its use in cell culture applications, including specific stability issues, degradation pathways under experimental conditions, or its mechanism of action in terms of cellular signaling.

The information available is primarily limited to its chemical structure and basic classification.[2][3][4][5] This scarcity of data prevents the creation of a detailed troubleshooting guide and frequently asked questions section as requested. The following sections provide general guidance on handling novel or poorly documented compounds in a research setting, which can be applied to this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound after adding it to my cell culture medium. What could be the cause?

A1: Precipitation of a compound in aqueous solutions like cell culture media is often due to its low intrinsic water solubility. When a concentrated stock solution, typically prepared in an organic solvent such as DMSO, is diluted into the aqueous medium, the compound may "crash out" if its concentration exceeds its solubility limit in the final solution. For novel or sparsely documented compounds like this compound, it is crucial to experimentally determine its solubility in your specific cell culture medium.

Q2: How can I address the precipitation of this compound in my experiments?

A2: A primary step is to optimize the concentration of the organic co-solvent (e.g., DMSO) in your final working solution. While it's important to maintain a low co-solvent concentration to prevent cellular toxicity (generally below 0.5% v/v), a slight, carefully controlled increase may help maintain the compound's solubility. Always include a vehicle control in your experiments to account for any effects of the co-solvent. Additionally, preparing a more dilute stock solution or adding the compound to the medium with gentle agitation can sometimes prevent immediate precipitation.

Q3: What are some general factors that can affect the stability of a compound like this compound in cell culture?

A3: Several factors can influence the stability of a chemical compound in cell culture media, including:

  • Temperature: Elevated temperatures can accelerate degradation.[4]

  • pH: The pH of the cell culture medium can affect the ionization state and stability of a compound.[4][6]

  • Light: Exposure to light can cause photodegradation of sensitive compounds.[4][6]

  • Oxidation: Components in the media or exposure to air can lead to oxidative degradation.[4][6]

  • Interactions with Media Components: The complex mixture of amino acids, vitamins, salts, and serum proteins in cell culture media can interact with and affect the stability of a compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Compound Precipitation Poor aqueous solubility.- Optimize the concentration of the organic co-solvent (e.g., DMSO).- Perform a solubility test in your specific cell culture medium.- Prepare more dilute stock solutions.- Add the compound to the medium slowly with gentle mixing.
Loss of Compound Activity Over Time Degradation in cell culture medium.- Prepare fresh working solutions for each experiment.- Minimize the exposure of stock and working solutions to light and elevated temperatures.- Consider performing a time-course experiment to assess the stability of the compound's effect.
Inconsistent Experimental Results Variability in compound stability or solubility.- Standardize the protocol for preparing and adding the compound to the cell culture.- Ensure consistent storage conditions for stock solutions.- Run appropriate controls in every experiment.

Experimental Protocols

Due to the lack of specific data for this compound, the following are generalized protocols for assessing the stability and solubility of a compound in cell culture media.

Protocol 1: Basic Solubility Assessment

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Serially dilute the stock solution into your cell culture medium to achieve a range of final concentrations.

  • Visually inspect for precipitation immediately and after incubation at 37°C for various time points (e.g., 1, 4, 24 hours).

  • For a more quantitative assessment, the supernatant can be analyzed by HPLC or mass spectrometry to determine the concentration of the dissolved compound after centrifugation to remove any precipitate.

Protocol 2: Preliminary Stability Assessment

  • Prepare a working solution of this compound in your cell culture medium at the desired final concentration.

  • Incubate the solution under standard cell culture conditions (37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution.

  • Analyze the aliquots by a suitable analytical method (e.g., HPLC, LC-MS) to quantify the amount of intact this compound remaining. This will provide an estimate of its half-life in the medium.

Visualizations

As there is no available information on the signaling pathways associated with this compound, a diagram cannot be generated at this time. The following diagram illustrates a general workflow for troubleshooting compound stability issues.

G cluster_0 Troubleshooting Workflow: Compound Instability A Start: Observe Inconsistent Results or Loss of Activity B Hypothesize Compound Instability in Cell Culture Medium A->B C Conduct Stability Assessment (e.g., Time-Course LC-MS) B->C D Is the compound stable for the duration of the experiment? C->D E Proceed with Experiment D->E Yes F Modify Experimental Protocol D->F No G Prepare Fresh Solutions Immediately Before Use F->G H Reduce Incubation Time F->H I Re-evaluate Experimental Outcome G->I H->I

Caption: A logical workflow for addressing suspected compound instability in cell culture experiments.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Carbiphene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Carbiphene hydrochloride.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the solubilization of this compound.

Problem: this compound does not dissolve in aqueous buffers.

Initial Assessment Workflow

start Start: Carbiphene HCl insolubility ph_check Check pH of the solution start->ph_check ph_adjust Adjust pH to acidic range (e.g., pH 2-4) ph_check->ph_adjust pH is neutral/basic co_solvent Add a co-solvent ph_adjust->co_solvent Still insoluble success Solubility achieved ph_adjust->success Dissolves cyclodextrin (B1172386) Use a cyclodextrin co_solvent->cyclodextrin Still insoluble co_solvent->success Dissolves surfactant Incorporate a surfactant cyclodextrin->surfactant Still insoluble cyclodextrin->success Dissolves surfactant->success Dissolves fail Further optimization needed surfactant->fail Still insoluble

Caption: Troubleshooting workflow for Carbiphene HCl insolubility.

Possible Cause Suggested Solution Experimental Protocol
Incorrect pH This compound is a basic compound and is expected to have higher solubility in acidic conditions. Adjust the pH of your aqueous solution to a lower value (e.g., pH 2-4).See Protocol 1: pH-Dependent Solubility Determination .
Insufficient Solubilizing Power of Water Use a co-solvent to increase the polarity of the solvent system. Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).See Protocol 2: Co-solvent Solubility Screening .
Poor Wetting and Aggregation Incorporate a surfactant to improve wetting and break up drug aggregates. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often good starting points.See Protocol 3: Surfactant-Based Solubilization .
Molecular Encapsulation Needed Utilize cyclodextrins to form inclusion complexes, which can enhance the apparent solubility of the drug. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.See Protocol 4: Cyclodextrin Complexation .

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I'm seeing precipitation when I dilute my this compound stock solution in a neutral buffer. Why is this happening?

A2: This is a common phenomenon for hydrochloride salts of basic drugs. The higher pH of the neutral buffer causes the ionized, more soluble form of the drug to convert to the less soluble free base, leading to precipitation. To avoid this, consider keeping the final pH of your solution in the acidic range or using a formulation strategy that stabilizes the drug at a higher pH, such as cyclodextrin complexation.

Q3: Are there any known excipients that are particularly effective for solubilizing compounds similar to this compound?

A3: Yes, for lipophilic amine hydrochlorides, several excipients have proven effective. These include:

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400.

  • Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

The choice of excipient will depend on the specific requirements of your experiment, including the desired concentration, route of administration, and potential for excipient-drug interactions.

Q4: Can I use sonication to help dissolve this compound?

A4: Sonication can be a useful technique to aid in the dissolution process by providing energy to break up drug agglomerates and increase the interaction between the drug and the solvent. However, it is unlikely to significantly increase the equilibrium solubility. It is best used in conjunction with other solubilization techniques like pH adjustment or the use of co-solvents. Prolonged sonication may generate heat, which could potentially degrade the compound, so it should be used with caution.

Signaling Pathway of Solubility Enhancement

cluster_0 Solubilization Strategies cluster_1 Mechanism of Action cluster_2 Outcome pH pH Adjustment (Acidic) Ionization Increases Ionization (BH⁺) pH->Ionization Cosolvent Co-solvents Polarity Alters Solvent Polarity Cosolvent->Polarity Cyclodextrin Cyclodextrins Inclusion Forms Inclusion Complex Cyclodextrin->Inclusion Surfactant Surfactants Micelles Forms Micelles Surfactant->Micelles Solubility Enhanced Aqueous Solubility Ionization->Solubility Polarity->Solubility Inclusion->Solubility Micelles->Solubility

Caption: Mechanisms of different solubility enhancement strategies.

Data Presentation: Solubility of Structurally Similar Amine Hydrochlorides

The following tables provide representative solubility data for amine hydrochloride drugs with structural similarities to this compound. This data can serve as a starting point for formulation development.

Table 1: pH-Dependent Solubility of Representative Amine Hydrochlorides

Compound pH 1.2 (mg/mL) pH 4.5 (mg/mL) pH 6.8 (mg/mL)
Lidocaine HCl> 1000> 1000~ 500
Diphenhydramine HCl> 1000> 1000~ 30
Verapamil HCl> 100~ 83< 1

Table 2: Solubility in Common Co-solvents

Compound Water (mg/mL) Ethanol (mg/mL) Propylene Glycol (mg/mL)
Lidocaine HClVery SolubleFreely SolubleSoluble
Diphenhydramine HCl~1000~500Soluble
Verapamil HCl~83~26~93

Table 3: Effect of Cyclodextrins on Solubility

Compound Aqueous Solubility (mg/mL) Solubility with 10% HP-β-CD (mg/mL) Fold Increase
Carbamazepine*~0.1~2.0~20

*Carbamazepine is a neutral compound but is often formulated with cyclodextrins to improve solubility, demonstrating the potential of this approach for poorly soluble drugs.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4) using appropriate buffer systems (e.g., HCl, acetate, phosphate).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Analysis: Withdraw a sample from each vial and filter it through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Co-solvent Solubility Screening

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 10%, 20%, 30% v/v of ethanol in water).

  • Determine Solubility: Follow the steps outlined in Protocol 1 (Sample Preparation to Quantification) for each co-solvent mixture.

  • Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration.

Protocol 3: Surfactant-Based Solubilization

  • Prepare Surfactant Solutions: Prepare aqueous solutions of a surfactant (e.g., Polysorbate 80) at concentrations above its critical micelle concentration (CMC).

  • Determine Solubility: Follow the steps outlined in Protocol 1 for each surfactant solution.

  • Data Analysis: Evaluate the increase in solubility in the presence of the surfactant.

Protocol 4: Cyclodextrin Complexation

  • Phase Solubility Study: Prepare aqueous solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-CD).

  • Determine Solubility: Add an excess of this compound to each solution and follow the equilibration and analysis steps from Protocol 1 .

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. A linear increase in solubility suggests the formation of a soluble inclusion complex.

Troubleshooting Carbiphene hydrochloride HPLC analysis peak tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Carbiphene hydrochloride, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is longer than the leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or HPLC system.[2][3] It is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), with a value of 1.0 representing a perfectly symmetrical peak. Values greater than 1.2 are generally considered to indicate significant tailing.[2][4]

Q2: Why is my this compound peak tailing?

A2: this compound is a basic compound containing tertiary amine groups in its structure. Basic compounds are prone to peak tailing in reversed-phase HPLC due to secondary interactions with residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1] These silanol groups can be deprotonated and negatively charged, leading to strong ionic interactions with the positively charged basic analyte, which can cause the peak to tail.

Q3: How does mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. By lowering the mobile phase pH (typically to between 2 and 3), the residual silanol groups on the silica (B1680970) stationary phase become protonated and thus neutralized.[2][3] This minimizes the secondary ionic interactions with the basic analyte, resulting in a more symmetrical peak shape.

Q4: Can I use mobile phase additives to reduce peak tailing?

A4: Yes, mobile phase additives, often referred to as "tail-suppressing" agents, can be very effective. A common approach is to add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 5-20 mM).[5] The TEA, being a small basic molecule, interacts with the active silanol sites on the stationary phase, effectively shielding them from interacting with the larger this compound molecule. This reduces peak tailing and can also decrease the retention time of the basic analyte.[2][5]

Q5: What role does the HPLC column play in preventing peak tailing?

A5: The choice of HPLC column is crucial. Modern "Type B" silica columns, which are highly purified and have a lower metal content, exhibit reduced silanol activity and are less prone to causing peak tailing with basic compounds. Additionally, columns that are "end-capped" have had many of the residual silanol groups chemically deactivated, further reducing the potential for secondary interactions.[4] For particularly challenging basic compounds, specialized columns with polar-embedded phases or charged surface hybrid (CSH) technologies can provide excellent peak shapes.[3]

Q6: Could my sample preparation be causing peak tailing?

A6: Yes, several aspects of sample preparation can contribute to poor peak shape.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.[1] Diluting the sample is a simple way to check for and resolve this issue.

  • Sample Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the mobile phase itself or in a weaker solvent.[2]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting peak tailing in this compound analysis.

Diagram: Troubleshooting Workflow for Peak Tailing

G Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (Asymmetry > 1.2) check_overload Is the sample concentration too high? Inject a 10x diluted sample. start->check_overload overload_yes Peak shape improves check_overload->overload_yes Yes overload_no No improvement check_overload->overload_no No end Problem Resolved overload_yes->end check_solvent Is the sample solvent stronger than the mobile phase? Dissolve sample in mobile phase. overload_no->check_solvent solvent_yes Peak shape improves check_solvent->solvent_yes Yes solvent_no No improvement check_solvent->solvent_no No solvent_yes->end adjust_ph Adjust Mobile Phase pH Lower pH to 2.5-3.0 with an appropriate acid (e.g., formic acid, phosphoric acid). solvent_no->adjust_ph ph_yes Peak shape improves adjust_ph->ph_yes Yes ph_no No or insufficient improvement adjust_ph->ph_no No ph_yes->end add_modifier Add a Competing Base Add 5-20 mM Triethylamine (TEA) to the mobile phase. ph_no->add_modifier modifier_yes Peak shape improves add_modifier->modifier_yes Yes modifier_no No improvement add_modifier->modifier_no No modifier_yes->end change_column Evaluate HPLC Column Consider using a modern, end-capped C18 or a specialized column for basic compounds. modifier_no->change_column column_yes Peak shape improves change_column->column_yes Yes column_yes->end

Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues.

Quantitative Data on Troubleshooting Strategies

The following table summarizes the expected impact of various troubleshooting strategies on the peak asymmetry of a basic compound. The data for the effect of pH is based on a study of methamphetamine, a basic compound with structural similarities to this compound.

StrategyParameter ChangeExpected Asymmetry Factor (As)Notes
Baseline (Tailing) Mobile Phase pH 7.02.35[4]Significant peak tailing is observed due to silanol interactions.
pH Adjustment Mobile Phase pH 3.01.33[4]A substantial improvement in peak symmetry is achieved by protonating silanol groups.
Mobile Phase Additive Addition of 10 mM Triethylamine (TEA)1.1 - 1.4TEA acts as a competing base, masking silanol sites and improving peak shape.
Column Selection Use of a modern, end-capped, high-purity silica column< 1.2These columns have fewer active silanol sites, minimizing secondary interactions.
Buffer Concentration Increase buffer concentration to 20-50 mM1.2 - 1.5Higher buffer concentration can help to mask residual silanol activity.[2]

Experimental Protocols

Hypothetical HPLC Method for this compound

This protocol is a starting point for the analysis of this compound and may require further optimization.

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: ZORBAX Extend-C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound standard or sample in the initial mobile phase composition (80% Mobile Phase A, 20% Mobile Phase B) to a concentration of approximately 0.1 mg/mL.

Protocol for Mobile Phase pH Adjustment
  • Prepare the aqueous component of the mobile phase (e.g., 20 mM potassium phosphate).

  • While stirring, slowly add a suitable acid (e.g., phosphoric acid or formic acid) dropwise.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding acid until the target pH (e.g., 3.0) is reached.

  • Filter the buffered aqueous phase through a 0.45 µm filter before use.

Protocol for Using Triethylamine (TEA) as a Mobile Phase Additive
  • Prepare the mobile phase as usual.

  • To every 1 liter of the final mobile phase, add a specific volume of TEA to achieve the desired concentration (e.g., for a 10 mM concentration, add approximately 1.4 mL of TEA).

  • Mix the mobile phase thoroughly.

  • It is advisable to dedicate a column for use with mobile phases containing TEA, as it can be difficult to completely wash out.

Signaling Pathways and Logical Relationships

Diagram: Chemical Interactions Leading to Peak Tailing

G Interaction of a Basic Analyte with a Silica Surface cluster_silica Silica Stationary Phase silanol Deprotonated Silanol Group (Si-O⁻) silica_backbone Silica Backbone (Si-O-Si) interaction Ionic Interaction (Secondary Retention) carbiphene Protonated this compound (Basic Analyte, R₃NH⁺) carbiphene->silanol Strong Attraction peak_tailing Peak Tailing interaction->peak_tailing

Caption: The ionic interaction between a basic analyte and a deprotonated silanol group.

References

Identifying and minimizing off-target effects of Carbiphene hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Carbiphene Hydrochloride

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected toxicity in our cell line at concentrations where the on-target effect of this compound should be minimal. What could be the cause?

A1: This could be due to off-target effects of the compound. Many kinase inhibitors can bind to unintended protein kinases or other proteins with varying affinities, leading to cellular toxicity or other unexpected phenotypes.[1][2] It is crucial to determine if the observed toxicity is a result of inhibiting a secondary target. We recommend performing a comprehensive kinase inhibition profile and a cell viability assay with a rescue experiment.

Q2: How can we confirm that the observed phenotype in our experiment is a direct result of on-target inhibition and not an off-target effect?

A2: A standard method to validate on-target effects is to perform a rescue experiment. This can be achieved by overexpressing a drug-resistant mutant of the primary target protein in your cells. If the observed phenotype is reversed, it strongly suggests an on-target effect. Additionally, using a structurally different inhibitor for the same target can help confirm the phenotype.

Q3: What are the initial steps to identify potential off-target kinases of this compound?

A3: A broad-spectrum in vitro kinase profiling assay is the recommended first step.[3] This involves screening the compound against a large panel of purified kinases to identify potential off-target interactions.[3][4] Several commercial services offer such profiling. The results will provide a list of kinases that are inhibited by your compound at various concentrations.

Q4: Our in vitro kinase profiling revealed several potential off-target kinases. How do we determine which of these are relevant in our cellular model?

A4: Not all in vitro off-targets are relevant in a cellular context. To validate these, you can use techniques like cellular thermal shift assays (CETSA) or phospho-proteomics. CETSA can confirm target engagement in intact cells, while phospho-proteomics can identify downstream signaling changes associated with off-target inhibition.

Q5: What strategies can we employ to minimize off-target effects in our experiments?

A5: The simplest strategy is to use the lowest effective concentration of the compound that elicits the desired on-target effect with minimal off-target engagement.[5] Additionally, if specific off-targets are known, you can try to find a more selective inhibitor or use genetic approaches like siRNA or CRISPR to validate the phenotype.[6][7][8]

Troubleshooting Guides

Issue 1: High Cellular Toxicity Unrelated to Primary Target Inhibition
Potential Cause Troubleshooting Steps Expected Outcome
Off-target kinase inhibition 1. Perform a broad-panel kinase screen. 2. Conduct a dose-response cell viability assay. 3. Analyze expression of potential off-target kinases in your cell line.Identification of off-target kinases and their IC50 values. Correlation of toxicity with inhibition of a specific off-target.
Compound precipitation 1. Check the solubility of the compound in your cell culture medium. 2. Visually inspect the culture for precipitates.Clear solution in the medium at the working concentration.
Solvent toxicity 1. Run a vehicle control (e.g., DMSO) at the same concentration used for the compound.No significant toxicity observed in the vehicle control.
Issue 2: Discrepancy Between In Vitro IC50 and Cellular Potency
Potential Cause Troubleshooting Steps Expected Outcome
Poor cell permeability 1. Perform a cellular uptake assay (e.g., using a fluorescently labeled analog or LC-MS).Determine the intracellular concentration of the compound.
Active drug efflux 1. Co-treat cells with known efflux pump inhibitors (e.g., Verapamil for P-gp).Increased cellular potency of your compound in the presence of the efflux inhibitor.
Compound metabolism 1. Analyze compound stability in cell culture medium and cell lysates over time using LC-MS.Determine the half-life of the compound in your experimental setup.

Data Presentation

Table 1: Kinase Inhibition Profile of Cabozantinib (Representative Data)

KinaseIC50 (nM)Target Type
MET 1.3 On-target
VEGFR2 0.035 On-target
RET 4 Off-target
KIT 4.6 Off-target
AXL 7 Off-target
TIE2 14.3 Off-target
FLT3 11.3 Off-target

This table summarizes the inhibitory activity of Cabozantinib against its primary targets (MET, VEGFR2) and several common off-target kinases. The IC50 values indicate the concentration of the drug required to inhibit 50% of the kinase activity in vitro.

Table 2: Cellular Activity of Cabozantinib in Different Cancer Cell Lines

Cell LinePrimary Target ExpressionGI50 (nM)
Hs 746T (Gastric) MET amplified2.5
SNU-5 (Gastric) MET amplified3.1
H441 (Lung) MET amplified4.0
A549 (Lung) Low MET>1000

This table shows the growth inhibition (GI50) of Cabozantinib in cell lines with and without amplification of its primary target, MET. The significantly lower GI50 in MET-amplified lines suggests on-target activity.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 of this compound against a panel of purified kinases.

  • Materials: Purified recombinant kinases, ATP, kinase-specific substrate, this compound, assay buffer, microplates.

  • Method:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the kinase, its substrate, and the compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate for a specified time at the optimal temperature for the kinase.

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).

    • Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Objective: To measure the effect of this compound on cell proliferation and determine the GI50.

  • Materials: Cell line of interest, culture medium, fetal bovine serum (FBS), this compound, MTT reagent, DMSO, 96-well plates.

  • Method:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor RAS RAS MET->RAS PI3K PI3K MET->PI3K VEGFR2 VEGFR2 VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Carbiphene Carbiphene hydrochloride Carbiphene->MET Inhibits Carbiphene->VEGFR2 Inhibits

Caption: On-target signaling pathways of this compound.

Experimental_Workflow A Start: Observe Unexpected Phenotype B In Vitro Kinase Profiling A->B C Identify Potential Off-Targets B->C D Cellular Thermal Shift Assay (CETSA) C->D F Phospho-proteomics C->F E Confirm Cellular Target Engagement D->E H siRNA/CRISPR Knockdown of Off-Target E->H G Assess Downstream Signaling Effects F->G G->H I Validate Phenotypic Contribution H->I J Conclusion: Off-Target Effect Confirmed I->J

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting_Logic Start High Cellular Toxicity Observed Q1 Is toxicity dose-dependent? Start->Q1 A1_Yes Proceed with Off-Target Analysis Q1->A1_Yes Yes A1_No Check for Compound Precipitation/Solubility Q1->A1_No No Q2 Is toxicity observed in multiple cell lines? A1_Yes->Q2 End2 Optimize Formulation A1_No->End2 A2_Yes Likely a general cytotoxic effect Q2->A2_Yes Yes A2_No Cell line-specific off-target effect Q2->A2_No No End1 Identify Off-Target A2_No->End1

Caption: Troubleshooting logic for unexpected cellular toxicity.

References

Technical Support Center: Stability and Handling of Carbiphene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific degradation data for Carbiphene hydrochloride in publicly accessible literature, this technical support center utilizes Fexofenadine hydrochloride as a representative model compound to illustrate common degradation pathways and preventive measures applicable to complex hydrochloride salts. Fexofenadine hydrochloride shares some structural motifs with other amine-containing pharmaceuticals and its degradation profile is well-documented. The information presented here should be considered as a general guide and may not be fully representative of this compound's specific behavior. Researchers are advised to conduct their own stability-indicating studies for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for hydrochloride salt drugs like Fexofenadine hydrochloride?

A1: Hydrochloride salts of complex organic molecules can be susceptible to several degradation pathways, primarily driven by hydrolysis, oxidation, and photolysis. Thermal degradation can also occur, particularly at elevated temperatures.[1][2] For Fexofenadine hydrochloride, significant degradation has been observed under oxidative conditions, with minor degradation occurring through acid and base hydrolysis and thermal stress.[1]

Q2: What are the likely degradation products?

A2: Under forced degradation conditions, Fexofenadine hydrochloride has been shown to yield specific degradation products. For instance, oxidative stress can lead to the formation of an N-oxide derivative.[1] The exact nature and quantity of degradation products will depend on the specific stress conditions applied (e.g., pH, temperature, light intensity).

Q3: How can I prevent the degradation of my this compound samples during experiments?

A3: To minimize degradation, it is crucial to control the experimental environment. Key preventive measures include:

  • Protection from Light: Store both solid samples and solutions in amber-colored vials or wrap containers in aluminum foil to prevent photolytic degradation.[1]

  • Temperature Control: Store samples at recommended temperatures, typically refrigerated (2-8 °C) for short-term and frozen (≤ -20 °C) for long-term storage, to minimize thermal degradation.

  • pH Control: Maintain the pH of solutions within a stable range. For many hydrochloride salts, a slightly acidic environment can be protective against hydrolysis.

  • Inert Atmosphere: For oxygen-sensitive compounds, purging solutions with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q4: What are the signs of degradation in my sample?

A4: Degradation may be indicated by several observable changes, including:

  • Appearance of new peaks in your chromatogram (e.g., HPLC, UPLC).

  • A decrease in the peak area of the active pharmaceutical ingredient (API).

  • Changes in the physical appearance of the sample, such as discoloration (e.g., yellowing) or precipitation in solutions.

  • A shift in the pH of the solution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/UPLC chromatogram Sample degradation- Prepare fresh samples and re-analyze. - Review sample preparation and storage procedures to ensure protection from light, heat, and oxygen. - Perform a forced degradation study to identify the retention times of potential degradation products.
Decreased API peak area Degradation of the compound- Verify the calibration of your analytical instrument. - Analyze a freshly prepared standard to rule out instrument issues. - Investigate potential sources of degradation in your experimental setup.
Discoloration or precipitation of the solution Oxidative or photolytic degradation, or exceeding solubility limits- Prepare fresh solutions and protect them from light. - Ensure the solvent is pure and free of oxidizing contaminants. - Check the solubility of the compound in the chosen solvent and at the experimental concentration.
Inconsistent results between experiments Variable degradation due to inconsistent handling- Standardize all experimental procedures, including sample preparation, storage, and analysis times. - Ensure all researchers are following the same protocol for handling the compound.

Quantitative Data Summary

The following table summarizes typical conditions used in forced degradation studies for hydrochloride salts, based on literature for Fexofenadine hydrochloride.

Stress Condition Reagent/Condition Typical Duration Observed Degradation (Fexofenadine HCl)
Acid Hydrolysis1 N HCl at 60°C3.5 hoursSlight degradation
Base Hydrolysis2 N NaOH at 60°C24 hoursSlight degradation
Oxidation3% H₂O₂ at 60°C5 hoursSignificant degradation
Thermal Degradation105°C24 hoursSlight degradation
Photolytic Degradation1.2 million lux hours (visible) and 200 watt hours/m² (UV)7 daysStable
Humidity25°C / 90% RH7 daysStable

Data adapted from a study on Fexofenadine hydrochloride.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation profile of a hydrochloride salt.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol, water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 1 N HCl. Incubate at 60°C for up to 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 1 N NaOH. Incubate at 60°C for up to 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution with 30% H₂O₂. Keep at room temperature, protected from light, for up to 24 hours.

    • Thermal Degradation: Heat the solid compound at 70°C for 48 hours. Separately, reflux the stock solution at 70°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a photostability chamber compliant with ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products.

  • Column Selection: A C18 column is commonly used for the separation of many pharmaceutical compounds and their degradation products.

  • Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective. The pH of the aqueous phase should be optimized to achieve the best separation.

  • Wavelength Selection: The detection wavelength should be selected based on the UV spectrum of the parent drug and its degradation products to ensure adequate sensitivity for all components.

  • Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Visualizations

DegradationPathways This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Acid/Base Oxidation Products Oxidation Products This compound->Oxidation Products Oxidizing Agents (e.g., H₂O₂) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV/Vis) Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Heat

Caption: Potential Degradation Pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidation Oxidation Thermal Thermal Photolysis Photolysis Drug Substance Drug Substance Stock Solution Stock Solution Drug Substance->Stock Solution cluster_stress cluster_stress Stock Solution->cluster_stress Sample Analysis (HPLC) Sample Analysis (HPLC) cluster_stress->Sample Analysis (HPLC) Data Interpretation Data Interpretation Sample Analysis (HPLC)->Data Interpretation Identify Degradants Identify Degradants Data Interpretation->Identify Degradants Determine Degradation Rate Determine Degradation Rate Data Interpretation->Determine Degradation Rate

Caption: General Workflow for a Forced Degradation Study.

References

Technical Support Center: Synthesis of Carbiphene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Carbiphene hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a common synthetic route for Carbiphene, and where are the critical steps for yield optimization?

A1: A plausible and common synthetic approach for Carbiphene (2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide) involves a convergent synthesis strategy. This typically includes the independent synthesis of two key intermediates: 2-ethoxy-2,2-diphenylacetic acid (the "acid fragment") and N,N'-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine (the "diamine fragment"). These intermediates are then coupled to form the final Carbiphene base, which is subsequently converted to its hydrochloride salt.

The critical stages for yield optimization are:

  • Synthesis of the acid fragment: Efficiently introducing the ethoxy group can be challenging.

  • Synthesis of the diamine fragment: Selective alkylation to achieve the desired substitution pattern is crucial.

  • Amide coupling reaction: The choice of coupling agent and reaction conditions directly impacts the yield and purity of the Carbiphene base.

  • Purification and salt formation: Minimizing product loss during purification and ensuring complete conversion to the hydrochloride salt are key.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_acid Acid Fragment Synthesis cluster_diamine Diamine Fragment Synthesis cluster_coupling Final Assembly a1 Benzilic Acid a2 2-ethoxy-2,2-diphenylacetic acid a1->a2 Etherification c1 Carbiphene Base a2->c1 d1 N,N'-dimethylethylenediamine d2 N,N'-dimethyl-N'-(2-phenylethyl)ethane-1,2-diamine d1->d2 Alkylation d2->c1 c2 This compound c1->c2 Salt Formation G start Low Yield in Amide Coupling q1 Are starting materials pure? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the coupling agent optimal? a1_yes->q2 purify Purify Acid and Diamine Fragments a1_no->purify purify->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are reaction conditions optimized? a2_yes->q3 change_coupling Try alternative coupling agents (e.g., HATU, PyBOP) a2_no->change_coupling change_coupling->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Improved Yield a3_yes->end optimize_conditions Adjust temperature, reaction time, and solvent a3_no->optimize_conditions optimize_conditions->end G cluster_params Reaction Parameters cluster_outcomes Synthesis Outcomes p1 Purity of Starting Materials o1 Reaction Yield p1->o1 o2 Product Purity p1->o2 p2 Choice of Coupling Agent p2->o1 p2->o2 p3 Reaction Temperature p3->o1 p3->o2 p4 Stoichiometry p4->o1 p4->o2

Technical Support Center: Mitigating Cytotoxicity of Carbiphene Hydrochloride in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific cytotoxic effects and mechanism of action of Carbiphene hydrochloride is not extensively available in public literature. This guide is therefore based on established principles and general troubleshooting strategies for mitigating drug-induced cytotoxicity in primary cell cultures. The quantitative data and signaling pathways presented are hypothetical examples to illustrate the application of these principles.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues researchers may encounter when working with this compound in primary cell cultures.

Q1: We are observing much higher-than-expected cytotoxicity in our primary cells treated with this compound, even at low concentrations. What could be the cause?

A1: High sensitivity in primary cells is a common observation. Several factors could be contributing to this:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific primary cell type (typically <0.1%). It is crucial to run a vehicle-only control to assess the solvent's effect on cell viability.

  • Compound Stability and Solubility: this compound may degrade or precipitate in your culture medium, leading to the formation of cytotoxic byproducts or inconsistent effective concentrations. Visually inspect the medium for any precipitation after the addition of the compound. Consider performing solubility tests in your specific culture medium.

  • Suboptimal Cell Health: Primary cells are more susceptible to stress. Ensure your cells are healthy, in a logarithmic growth phase, and free from contamination before initiating the experiment.

  • Incorrect Dosing: Double-check all calculations for the dilution of this compound to rule out dosing errors.

Q2: There is significant variability in cytotoxicity between replicate wells in our assays. How can we improve consistency?

A2: Variability in replicate wells can obscure the true effect of this compound. To improve consistency:

  • Ensure Homogeneous Cell Seeding: Create a single-cell suspension and gently mix the cells between seeding replicates to prevent settling and ensure even distribution.

  • Calibrate Pipettes: Use properly calibrated pipettes to ensure accurate and consistent liquid handling.

  • Mitigate Edge Effects: The outer wells of microplates are prone to evaporation. To minimize this, fill the peripheral wells with sterile phosphate-buffered saline (PBS) or medium without cells and use only the inner wells for your experiment.

  • Proper Mixing: When adding this compound or assay reagents, ensure thorough but gentle mixing to achieve a uniform concentration in each well.

Q3: How can we determine if this compound is causing cell death (cytotoxicity) or just inhibiting proliferation (cytostatic effect)?

A3: This is a critical distinction for interpreting your results. You can differentiate between cytotoxic and cytostatic effects by employing multiple assay types:

  • Membrane Integrity Assays: Assays that measure the release of intracellular components, such as lactate (B86563) dehydrogenase (LDH), or use membrane-impermeable dyes (e.g., trypan blue, propidium (B1200493) iodide) specifically detect cell death.

  • Metabolic Assays: Assays like the MTT or XTT assay measure metabolic activity, which can decrease due to either cell death or reduced proliferation.

  • Cell Proliferation Assays: Assays that directly measure DNA synthesis, such as BrdU incorporation assays, can quantify cell proliferation.

By comparing the results from these different types of assays, you can gain a clearer understanding of the cellular response to this compound.

Hypothetical Data on this compound Cytotoxicity

The following tables present hypothetical quantitative data to serve as a reference for experimental design and data interpretation.

Table 1: Dose-Response of this compound on Primary Human Hepatocyte Viability (48h Exposure)

This compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
580.7 ± 6.3
1055.1 ± 7.2
2525.8 ± 4.9
505.3 ± 2.1

Table 2: Time-Course of Cytotoxicity with 10 µM this compound on Primary Human Neurons

Exposure Time (hours)Cell Viability (%) (Mean ± SD)
0100 ± 3.8
692.4 ± 4.2
1278.9 ± 5.5
2460.3 ± 6.8
4845.6 ± 5.9

Table 3: Effect of Mitigation Strategies on Primary Cardiomyocyte Viability with 25 µM this compound (48h)

TreatmentCell Viability (%) (Mean ± SD)
Vehicle Control100 ± 5.0
This compound (25 µM)30.2 ± 4.7
This compound + N-acetylcysteine (1 mM)65.8 ± 6.1
This compound + Vitamin E (100 µM)58.4 ± 5.3
This compound (Reduced Serum Media)40.1 ± 4.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on metabolic activity.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol 2: Co-treatment with Antioxidants

This protocol describes a method to investigate if oxidative stress is involved in this compound-induced cytotoxicity.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound

  • Antioxidant (e.g., N-acetylcysteine, Vitamin E)

  • Reagents for a cytotoxicity assay (e.g., MTT or LDH assay kit)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an optimal density and allow them to attach for 24 hours.

  • Preparation of Treatment Media:

    • Medium with this compound at the desired concentration.

    • Medium with the antioxidant at a predetermined non-toxic concentration.

    • Medium containing both this compound and the antioxidant.

    • Control media (untreated and vehicle-only).

  • Treatment: Remove the existing medium and add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration.

  • Cytotoxicity Assessment: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine cell viability in each treatment group.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the antioxidant to assess any protective effect.

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity CH Carbiphene hydrochloride ROS Increased ROS Production CH->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical pathway of this compound cytotoxicity.

Experimental Workflow for Assessing and Mitigating Cytotoxicity cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Confirmation DoseResponse Dose-Response Assay (e.g., MTT) TimeCourse Time-Course Assay DoseResponse->TimeCourse Optimize Optimize Culture Conditions TimeCourse->Optimize Antioxidant Co-treatment with Antioxidants TimeCourse->Antioxidant Serum Reduce Serum Concentration TimeCourse->Serum Confirm Confirm Mitigation with Multiple Assays Optimize->Confirm Antioxidant->Confirm Serum->Confirm

Caption: Workflow for cytotoxicity assessment and mitigation.

Troubleshooting Decision Tree rect_node rect_node HighCyto High Cytotoxicity Observed? CheckSolvent Solvent Control Shows Toxicity? HighCyto->CheckSolvent Yes LowerSolvent Lower Solvent Concentration CheckSolvent->LowerSolvent Yes CheckDose Dose Calculation Correct? CheckSolvent->CheckDose No Recalculate Recalculate and Repeat CheckDose->Recalculate No InvestigateMech Investigate Mechanism (e.g., Oxidative Stress) CheckDose->InvestigateMech Yes

Validation & Comparative

In Vitro Comparison of Carbiphene Hydrochloride and Tamoxifen: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct in vitro comparison between Carbiphene hydrochloride and tamoxifen (B1202) is not feasible at this time due to a lack of publicly available scientific literature and experimental data on this compound. Extensive searches for in vitro studies detailing the mechanism of action, estrogen receptor (ER) binding affinity, effects on cell viability (such as IC50 values), and gene expression profiles of this compound did not yield any specific results.

Therefore, this guide will provide a comprehensive overview of the well-documented in vitro properties of tamoxifen, a widely studied selective estrogen receptor modulator (SERM). The information presented here, including quantitative data, experimental protocols, and pathway diagrams, can serve as a benchmark for comparison if and when in vitro data for this compound becomes available.

Tamoxifen: An In Vitro Profile

Tamoxifen is a non-steroidal SERM that exhibits tissue-specific estrogen agonist and antagonist effects.[1] Its primary mechanism of action in breast cancer is the competitive inhibition of estrogen binding to the estrogen receptor.[2] However, its in vitro effects are complex and can be influenced by the specific cell line and experimental conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for tamoxifen and its active metabolites, 4-hydroxytamoxifen (B85900) and endoxifen, from various in vitro studies.

Table 1: Estrogen Receptor Binding Affinity

CompoundReceptorParameterValueCell/System
TamoxifenEstrogen ReceptorK D~1.7 nMImmature calf and rat uterine cytosol
4-HydroxytamoxifenEstrogen Receptor (Human Breast Carcinoma)Relative Affinity vs. Estradiol (B170435)EqualHuman Breast Carcinoma
4-HydroxytamoxifenEstrogen Receptor (Human Breast Carcinoma)Relative Affinity vs. Tamoxifen25-50x higherHuman Breast Carcinoma
EndoxifenEstrogen Receptor-alphaRelative Binding Affinity (RBA) vs. E2 (100)158In vitro competitive binding assay

Data compiled from multiple sources.[3][4][5][6]

Table 2: Cytotoxicity (IC50 Values)

CompoundCell LineIC50Incubation Time
TamoxifenMCF-7 (ER+)20.5 ± 4.0 µMNot Specified
TamoxifenTAM-R (Tamoxifen-Resistant MCF-7)27.0 ± 1.9 µMNot Specified
TamoxifenMCF-7 (ER+)4.506 µg/mL24 h
TamoxifenMCF-7 (ER+)~250 µM48 h

Data compiled from multiple sources.[7][8][9]

Experimental Protocols

Detailed methodologies for key in vitro experiments used to characterize tamoxifen are provided below.

1. Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a known radiolabeled ligand, such as [3H]-estradiol.

  • Materials:

    • Estrogen receptor preparation (e.g., from uterine cytosol or recombinant sources).

    • Radiolabeled estradiol ([3H]-estradiol).

    • Test compounds (tamoxifen, this compound).

    • Assay buffer.

    • Scintillation cocktail and counter.

  • Procedure:

    • A constant amount of estrogen receptor and radiolabeled estradiol are incubated with increasing concentrations of the unlabeled test compound.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Bound and free radioligand are separated (e.g., by dextran-coated charcoal).

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined.

    • The binding affinity (Ki) can be calculated from the IC50 value.

2. Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7).

    • Cell culture medium and supplements.

    • Test compounds (tamoxifen, this compound).

    • MTT solution (0.5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compounds for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3. Gene Expression Analysis (Quantitative PCR)

This method is used to quantify the expression levels of specific genes in response to treatment with a test compound.

  • Materials:

    • Cancer cell line of interest.

    • Test compounds.

    • RNA extraction kit.

    • Reverse transcription kit.

    • qPCR master mix.

    • Gene-specific primers.

    • Real-time PCR instrument.

  • Procedure:

    • Treat cells with the test compounds for a specified time.

    • Harvest the cells and extract total RNA.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform quantitative PCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • The instrument monitors the fluorescence in real-time to quantify the amount of amplified DNA.

    • Normalize the expression of the target gene to a reference (housekeeping) gene to determine the relative change in gene expression.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway with Tamoxifen

The following diagram illustrates the canonical estrogen receptor signaling pathway and the antagonistic action of tamoxifen.

EstrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ERα/ERβ) AgonistComplex E2-ER Complex (Active Conformation) ER->AgonistComplex AntagonistComplex Tamoxifen-ER Complex (Inactive Conformation) ER->AntagonistComplex Estradiol Estradiol (E2) Estradiol->ER Binds Tamoxifen Tamoxifen Tamoxifen->ER Competitively Binds ERE Estrogen Response Element (ERE) GeneTranscription Target Gene Transcription AgonistComplex->ERE Binds to Coactivators Coactivators AgonistComplex->Coactivators Recruits AntagonistComplex->ERE Binds to Corepressors Corepressors AntagonistComplex->Corepressors Recruits Coactivators->GeneTranscription Promotes Corepressors->GeneTranscription Inhibits

Caption: Tamoxifen competitively binds to the estrogen receptor, inducing a conformational change that favors the recruitment of corepressors, thereby inhibiting the transcription of estrogen-responsive genes.

Experimental Workflow for In Vitro Comparison of SERMs

This diagram outlines a typical workflow for the in vitro comparison of Selective Estrogen Receptor Modulators like tamoxifen and a hypothetical compound such as this compound.

SERM_Comparison_Workflow cluster_assays In Vitro Assays start Start: Select Cell Line (e.g., ER+ Breast Cancer) binding_assay ER Binding Assay (Determine Ki) start->binding_assay viability_assay Cell Viability Assay (Determine IC50) start->viability_assay gene_expression Gene Expression Analysis (qPCR/Microarray) start->gene_expression data_analysis Data Analysis and Comparison binding_assay->data_analysis viability_assay->data_analysis gene_expression->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanism data_analysis->conclusion

Caption: A standard workflow for comparing SERMs involves parallel in vitro assays to determine receptor binding, effects on cell viability, and changes in gene expression, followed by comparative data analysis.

References

Comparative Analysis of Carbiphene Hydrochloride and Raloxifene in Preclinical Osteoporosis Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant data gap for Carbiphene Hydrochloride in the context of osteoporosis research. To date, no experimental data from animal models on its effects on bone mineral density, bone turnover, or biomechanical strength is publicly available. Therefore, a direct comparison with the well-established selective estrogen receptor modulator (SERM), Raloxifene, is not feasible.

This guide will proceed by presenting a detailed overview of the experimental data available for Raloxifene in preclinical animal models of osteoporosis. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of bone metabolism and osteoporosis therapeutics.

Raloxifene: A Preclinical Profile in Osteoporosis Animal Models

Raloxifene, a second-generation SERM, has been extensively studied for its efficacy in preventing and treating bone loss in various animal models, most notably the ovariectomized (OVX) rat, which mimics postmenopausal osteoporosis.

Mechanism of Action

Raloxifene exhibits tissue-selective estrogenic and anti-estrogenic effects.[1][2] In bone, it acts as an estrogen agonist, binding to estrogen receptors (ERs) and initiating a cascade of events that ultimately suppresses bone resorption.[3][4] This action helps to preserve bone mass and strength. In contrast, it demonstrates anti-estrogenic effects in uterine and breast tissue.[4]

// Nodes Raloxifene [label="Raloxifene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ER [label="Estrogen Receptor (ER)\nin Osteoclast Precursor", fillcolor="#FBBC05", fontcolor="#202124"]; TGF_beta [label="Transforming Growth Factor-β\n(TGF-β) Production", fillcolor="#34A853", fontcolor="#FFFFFF"]; Osteoclast_Apoptosis [label="Osteoclast Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bone_Resorption [label="Decreased Bone Resorption", fillcolor="#F1F3F4", fontcolor="#202124"]; Bone_Mass [label="Preservation of\nBone Mass", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Raloxifene -> ER [label="Binds to"]; ER -> TGF_beta [label="Stimulates"]; TGF_beta -> Osteoclast_Apoptosis [label="Induces"]; Osteoclast_Apoptosis -> Bone_Resorption; Bone_Resorption -> Bone_Mass; } caption: "Simplified signaling pathway of Raloxifene in bone."

Quantitative Data from Animal Studies

The following tables summarize the effects of Raloxifene on key osteoporosis-related parameters in ovariectomized (OVX) animal models.

Table 1: Effect of Raloxifene on Bone Mineral Density (BMD)

Animal ModelTreatment GroupDurationSiteBMD Change vs. OVX ControlReference
Ovariectomized Sprague-Dawley RatsRaloxifene (3 mg/kg/day, oral)6 monthsLumbar VertebraeIncreased (P < 0.001)[5]
Ovariectomized Sprague-Dawley RatsRaloxifene (3 mg/kg/day, oral)6 monthsProximal TibiaIncreased (P < 0.001)[5]
Ovariectomized RatsRaloxifene (0.1-10 mg/kg/day, oral)5 weeksDistal FemurSignificantly greater[6]
Ovariectomized RatsRaloxifene (0.1-10 mg/kg/day, oral)5 weeksProximal TibiaSignificantly greater[6]
Ovariectomized Cynomolgus MonkeysRaloxifene (5 mg/kg/day)24 monthsLumbar VertebraeGreater bone mass[7]

Table 2: Effect of Raloxifene on Bone Turnover Markers

Animal ModelMarkerTreatment GroupDurationChange vs. OVX ControlReference
Ovariectomized RatsUrinary Deoxypyridinoline (DPD)Raloxifene (2 mg/kg, s.c.)6 weeksRemarkably reduced (p < 0.001)[8]
Ovariectomized RatsSerum OsteocalcinRaloxifene3 weeksReduced[9]
Ovariectomized RatsUrinary PyridinolineRaloxifene2 weeksReduced to control values[9]
Ovariectomized Cynomolgus MonkeysAlkaline PhosphataseRaloxifene (5 mg/kg/day)24 monthsLower levels[7]
Ovariectomized Cynomolgus MonkeysUrinary CrossLapsRaloxifene (5 mg/kg/day)24 monthsLower levels[7]

Table 3: Effect of Raloxifene on Bone Biomechanical Properties

Animal ModelTreatment GroupDurationSiteBiomechanical Improvement vs. OVX ControlReference
Ovariectomized Sprague-Dawley RatsRaloxifene (3 mg/kg/day, oral)6 monthsLumbar VertebraeGreater bone strength (P < 0.05)[5]
Ovariectomized Sprague-Dawley RatsRaloxifene (3 mg/kg/day, oral)6 monthsFemoral NeckGreater bone strength (P < 0.01)[5]
Orchiectomized Male RatsRaloxifeneNot specifiedTibiaHindered bone loss[10]
Ovariectomized Cynomolgus MonkeysRaloxifene (1 mg/kg/day)24 monthsMidshaft FemurPrevented decrease in Young's modulus[7]
Experimental Protocols

Ovariectomized (OVX) Rat Model of Osteoporosis

A widely accepted and utilized preclinical model for studying postmenopausal osteoporosis.

  • Animal Strain: Typically, female Sprague-Dawley or Wistar rats, aged 3-6 months.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A dorsal midline incision is made, and the ovaries are located and excised.

    • Sham-operated animals undergo the same surgical procedure without the removal of the ovaries.

    • A post-operative recovery period of several weeks is allowed for the establishment of osteopenia.[11][12]

  • Treatment Administration: Raloxifene is typically administered daily via oral gavage or subcutaneous injection for a specified duration (e.g., 5 weeks to 6 months).[5][6]

  • Outcome Measures:

    • Bone Mineral Density (BMD): Measured at various skeletal sites (e.g., femur, tibia, lumbar spine) using dual-energy X-ray absorptiometry (DXA).[12]

    • Bone Turnover Markers: Serum and urine samples are collected to measure biochemical markers of bone formation (e.g., osteocalcin, alkaline phosphatase) and resorption (e.g., deoxypyridinoline, C-telopeptide).[8][9]

    • Biomechanical Testing: Bones (e.g., femur, vertebrae) are harvested at the end of the study and subjected to mechanical testing (e.g., three-point bending, compression tests) to determine properties like ultimate load, stiffness, and energy to failure.[5]

// Nodes Animal_Acclimation [label="Animal Acclimation\n(e.g., Sprague-Dawley Rats)", fillcolor="#F1F3F4", fontcolor="#202124"]; Surgery [label="Ovariectomy (OVX)\nor Sham Surgery", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Osteopenia_Development [label="Osteopenia Development\n(Post-operative Period)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment_Initiation [label="Treatment Initiation\n(Raloxifene vs. Vehicle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Collection [label="In-life Data Collection\n(Body Weight, Biomarkers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Endpoint_Analysis [label="Endpoint Analysis\n(BMD, Biomechanics)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Necropsy [label="Necropsy and\nTissue Collection", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Animal_Acclimation -> Surgery; Surgery -> Osteopenia_Development; Osteopenia_Development -> Treatment_Initiation; Treatment_Initiation -> Data_Collection; Data_Collection -> Endpoint_Analysis; Treatment_Initiation -> Necropsy [style=dashed]; Endpoint_Analysis -> Necropsy; } caption: "Typical experimental workflow for evaluating Raloxifene in an OVX rat model."

Conclusion

The available preclinical data robustly supports the efficacy of Raloxifene in mitigating bone loss and improving bone strength in animal models of osteoporosis. Its mechanism of action, centered on the selective modulation of estrogen receptors in bone, is well-characterized.

In contrast, the absence of published experimental data for this compound in similar models precludes any comparative analysis. This highlights a critical knowledge gap and underscores the need for future research to elucidate the potential effects of this compound on bone metabolism and its viability as a therapeutic agent for osteoporosis. Researchers are encouraged to conduct foundational preclinical studies on this compound to enable a comprehensive evaluation against existing therapies like Raloxifene.

References

In Vivo Analgesic Efficacy of Carbiphene Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the in vivo analgesic efficacy of Carbiphene hydrochloride against established analgesic agents. Due to the limited availability of public data on the in vivo analgesic effects of this compound, this document serves as a template. It outlines the requisite experimental protocols and data presentation structures for a comprehensive comparison, utilizing data for the well-characterized opioid analgesic, Morphine, and the nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, as placeholders.

Overview of Analgesic Compounds

CompoundClassMechanism of Action (Presumed)
This compound Analgesic AgentThe precise mechanism of action for this compound's analgesic effect is not well-documented in publicly available literature.
Morphine Opioid AgonistPrimarily acts on μ-opioid receptors in the central nervous system to inhibit the transmission of nociceptive signals.
Ibuprofen NSAIDInhibits cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins (B1171923) involved in pain and inflammation.

In Vivo Analgesic Efficacy Data

The following tables present a standardized format for summarizing quantitative data from common in vivo analgesic assays.

Hot Plate Test

This test assesses the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Treatment GroupDose (mg/kg)Latency to Paw Licking (seconds)% Maximum Possible Effect (%MPE)
Vehicle Control-Data Not Available0%
This compounde.g., 10Data Not AvailableData Not Available
This compounde.g., 30Data Not AvailableData Not Available
This compounde.g., 100Data Not AvailableData Not Available
Morphine10e.g., 15.2 ± 1.8e.g., 51%
Ibuprofen100e.g., 8.5 ± 0.9e.g., 15%
Tail-Flick Test

Similar to the hot plate test, this model evaluates central analgesic activity by measuring the latency to withdraw the tail from a thermal stimulus.

Treatment GroupDose (mg/kg)Tail-Flick Latency (seconds)% Maximum Possible Effect (%MPE)
Vehicle Control-Data Not Available0%
This compounde.g., 10Data Not AvailableData Not Available
This compounde.g., 30Data Not AvailableData Not Available
This compounde.g., 100Data Not AvailableData Not Available
Morphine10e.g., 8.9 ± 0.7e.g., 65%
Ibuprofen100e.g., 4.2 ± 0.5e.g., 12%
Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an irritant.

Treatment GroupDose (mg/kg)Number of Writhes% Inhibition
Vehicle Control-Data Not Available0%
This compounde.g., 10Data Not AvailableData Not Available
This compounde.g., 30Data Not AvailableData Not Available
This compounde.g., 100Data Not AvailableData Not Available
Morphine10e.g., 12.5 ± 2.1e.g., 68%
Ibuprofen100e.g., 15.8 ± 2.5e.g., 59%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings.

Animals
  • Species: Male Swiss albino mice

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to experimentation.

Hot Plate Test Protocol
  • A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

  • Animals are placed individually on the hot plate, and a timer is started.

  • The latency to the first sign of nociception (e.g., paw licking or jumping) is recorded.

  • A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Test compounds or vehicle are administered at a specified time (e.g., 30 minutes) before the test.

Tail-Flick Test Protocol
  • The distal portion of the mouse's tail is exposed to a focused beam of radiant heat.

  • The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency.

  • A cut-off time (e.g., 10 seconds) is implemented to avoid tissue injury.

  • Baseline latency is determined before the administration of the test compound or vehicle.

  • Post-treatment latencies are measured at predetermined intervals.

Acetic Acid-Induced Writhing Test Protocol
  • Test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.).

  • After a set absorption time (e.g., 30 minutes for i.p.), a 0.6% solution of acetic acid is injected i.p.

  • Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions followed by stretching of the hind limbs) is counted for a period of 10-15 minutes.

  • The percentage inhibition of writhing is calculated relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflow

Visual diagrams aid in the conceptual understanding of mechanisms and procedures.

G cluster_0 Experimental Workflow for In Vivo Analgesic Testing A Animal Acclimatization B Baseline Nociceptive Threshold Measurement A->B C Administration of Carbiphene HCl or Comparator B->C D Post-Treatment Nociceptive Testing C->D E Data Analysis and Comparison D->E

Figure 1: Generalized workflow for in vivo analgesic assays.

G cluster_1 Simplified Opioid Analgesic Signaling Pathway Morphine Morphine MuReceptor μ-Opioid Receptor Morphine->MuReceptor GProtein Gi/o Protein Activation MuReceptor->GProtein AC Adenylyl Cyclase Inhibition GProtein->AC CaChannel Calcium Channel Inhibition GProtein->CaChannel KChannel Potassium Channel Activation GProtein->KChannel Neuron Reduced Neuronal Excitability AC->Neuron CaChannel->Neuron KChannel->Neuron Analgesia Analgesia Neuron->Analgesia

Figure 2: Simplified signaling cascade for opioid-mediated analgesia.

G cluster_2 Simplified NSAID Analgesic Signaling Pathway Ibuprofen Ibuprofen COX COX Enzyme Ibuprofen->COX Inhibits Prostaglandins Prostaglandin Synthesis COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Nociceptor Nociceptor Sensitization Prostaglandins->Nociceptor Pain Pain and Inflammation Nociceptor->Pain

Figure 3: Simplified mechanism of action for NSAID-mediated analgesia.

Comparative Analysis of Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Examination of Biological Activity and Therapeutic Potential

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to be uniquely suited for various therapeutic applications, from oncology to osteoporosis. This guide provides a comparative analysis of prominent SERMs, with a focus on their performance in preclinical and clinical settings. While the initial intent was to include a detailed comparison of Carbiphene hydrochloride, a comprehensive search of the scientific literature and available databases did not yield sufficient data on its activity as a SERM. Therefore, this guide will focus on well-characterized SERMs for which robust experimental data is available.

Mechanism of Action: A Tale of Two Receptors

SERMs exert their effects by binding to the two subtypes of the estrogen receptor, ERα and ERβ. The conformational change induced by ligand binding dictates the recruitment of co-activator or co-repressor proteins, leading to either agonistic (estrogen-like) or antagonistic (anti-estrogen) effects. The tissue-specific expression of ERα and ERβ, along with the differential affinity of SERMs for each subtype, underlies their selective actions.

SERM_Mechanism cluster_extracellular Extracellular Space SERM SERM ER ER SERM->ER Binding ERE ERE ER->ERE Dimerization & Nuclear Translocation Coactivator Coactivator ERE->Coactivator Recruitment Corepressor Corepressor ERE->Corepressor Recruitment Gene_Activation Gene_Activation Coactivator->Gene_Activation Gene_Repression Gene_Repression Corepressor->Gene_Repression

Quantitative Comparison of Key SERMs

The following table summarizes key quantitative data for well-established SERMs. This data is essential for comparing their potency and potential therapeutic applications.

SERMTargetAssay TypeValueUnitsReference
Tamoxifen ERαRelative Binding Affinity (RBA) vs. Estradiol2.5%[1]
ERβRelative Binding Affinity (RBA) vs. Estradiol2.5%[1]
MCF-7 CellsIC50 (Proliferation Inhibition)0.1-1µM[2]
Raloxifene ERαRelative Binding Affinity (RBA) vs. Estradiol1%
ERβRelative Binding Affinity (RBA) vs. Estradiol1%
MCF-7 CellsIC50 (Proliferation Inhibition)0.01-0.1µM
Bazedoxifene ERαKi0.23nM[3][4]
ERβKi0.63nM[3][4]
Ospemifene ERαIC50870nM[5]
ERβIC50890nM[5]

Note: RBA values are typically expressed as a percentage of estradiol's binding affinity, which is set to 100%. IC50 and Ki values represent the concentration of the drug required to inhibit 50% of the biological activity or binding, respectively. Lower values indicate higher potency.

Experimental Protocols

A fundamental in vitro assay for characterizing SERMs is the estrogen receptor binding assay. The following provides a generalized protocol.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity (RBA) of a test compound for ERα and ERβ.

Methodology:

  • Preparation of ER extracts: Human recombinant ERα and ERβ are used.

  • Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.

  • Competitive Binding: A constant concentration of [3H]-Estradiol is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., SERM).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Methods such as dextran-coated charcoal or filtration are used to separate the receptor-bound [3H]-Estradiol from the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50) is calculated. The RBA is then determined using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100%.

ER_Binding_Assay Start Start Prepare_ER Prepare ERα and ERβ Extracts Start->Prepare_ER Add_Radioligand Add [3H]-Estradiol Prepare_ER->Add_Radioligand Add_Competitor Add Increasing Concentrations of Test SERM Add_Radioligand->Add_Competitor Incubate Incubate to Equilibrium Add_Competitor->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Calculate IC50 and RBA Quantify->Analyze End End Analyze->End

Comparative Effects in Key Tissues

The defining characteristic of SERMs is their tissue-selective activity. The following diagram illustrates the differential agonist and antagonist effects of Tamoxifen and Raloxifene in key target tissues.

SERM_Tissue_Effects cluster_serms SERMs cluster_tissues Target Tissues Tamoxifen Tamoxifen Breast Breast Tamoxifen->Breast Antagonist Uterus Uterus Tamoxifen->Uterus Agonist Bone Bone Tamoxifen->Bone Agonist Raloxifene Raloxifene Raloxifene->Breast Antagonist Raloxifene->Uterus Antagonist Raloxifene->Bone Agonist

Conclusion

The comparative analysis of SERMs reveals a class of molecules with nuanced and potent biological activities. While data on this compound in the context of SERM activity is currently unavailable, the detailed examination of established SERMs like Tamoxifen and Raloxifene provides a clear framework for evaluating future candidates. The methodologies and data presented here serve as a valuable resource for researchers and drug development professionals in the ongoing quest for more effective and safer therapies targeting the estrogen receptor.

References

Navigating the Specificity of Carbiphene Hydrochloride: A Guide to its Receptor Interaction Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential therapeutic effects and off-target interactions. This guide provides a comprehensive analysis of Carbiphene hydrochloride's interaction with various hormone receptors, presenting available experimental data to offer a clear comparative overview.

Unraveling the Primary Target of this compound

This compound, with the chemical formula C₂₈H₃₄N₂O₂•HCl, is identified primarily as an analgesic agent.[1][2] Its classification points towards a mechanism of action centered on the nervous system rather than the endocrine system. Extensive searches of scientific literature and databases reveal a lack of studies investigating the binding affinity of this compound for estrogen, androgen, progesterone, or glucocorticoid receptors. This absence of data strongly suggests that this compound is not a recognized ligand for these hormone receptors and that its therapeutic action is not mediated through hormonal pathways.

Therefore, a direct comparison of this compound's cross-reactivity with other hormone receptors is not feasible due to the lack of available experimental data.

Hypothetical Framework for Assessing Hormone Receptor Cross-Reactivity

While specific data for this compound is unavailable, this section provides a template for how the cross-reactivity of a compound with various hormone receptors would be presented. This framework can be applied to other compounds where such data exists.

Quantitative Comparison of Binding Affinities

A crucial step in evaluating cross-reactivity is to quantify the binding affinity of the compound for its primary target and potential off-target receptors. This is typically determined through competitive binding assays, and the results are often expressed as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ).

Table 1: Hypothetical Binding Affinity of a Test Compound for Nuclear Hormone Receptors

ReceptorLigandIC₅₀ (nM)Kᵢ (nM)Relative Binding Affinity (%)
Estrogen Receptor α (ERα) Estradiol1.20.8100
Test Compound1501000.8
Androgen Receptor (AR) Dihydrotestosterone (DHT)2.51.8100
Test Compound>10,000>10,000<0.01
Progesterone Receptor (PR) Progesterone1.00.7100
Test Compound5,0003,5000.02
Glucocorticoid Receptor (GR) Dexamethasone3.02.2100
Test Compound>10,000>10,000<0.01

Note: The data presented in this table is purely illustrative and does not represent experimental findings for this compound.

Experimental Protocols

The following outlines a standard experimental protocol for a competitive radioligand binding assay, a common method to determine receptor binding affinity.

Objective: To determine the binding affinity of a test compound for a specific hormone receptor.

Materials:

  • Purified recombinant human hormone receptor (e.g., ERα, AR, PR, GR).

  • Radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Estradiol for ERα).

  • Unlabeled test compound at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with additives).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Methodology:

  • Reaction Setup: In each well of a microplate, combine the purified receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a defined period (e.g., 18 hours) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-ligand complexes, while the unbound ligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the unlabeled test compound. The IC₅₀ value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, is determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

cluster_0 Hormone Receptor Signaling Hormone Hormone Receptor Hormone Receptor Hormone->Receptor Binding HSP Heat Shock Proteins Receptor->HSP Dissociation Nucleus Nucleus Receptor->Nucleus Translocation HRE Hormone Response Element Nucleus->HRE Binding Transcription Gene Transcription HRE->Transcription Activation

Caption: Generalized signaling pathway for nuclear hormone receptors.

cluster_1 Competitive Binding Assay Workflow A Prepare reagents: Receptor, Radioligand, Test Compound B Incubate components in 96-well plate A->B C Filter through glass fiber filters B->C D Wash filters to remove unbound ligand C->D E Add scintillation fluid and count radioactivity D->E F Analyze data to determine IC50 and Ki E->F

References

Navigating Tamoxifen Resistance: A Comparative Guide to Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenge of tamoxifen-resistant breast cancer, this guide offers a comparative analysis of therapeutic alternatives, with a focus on aromatase inhibitors. We delve into the underlying mechanisms of resistance, present supporting experimental data, and provide detailed protocols for relevant assays.

Endocrine therapy is a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), has been a widely used and effective treatment for decades.[1] However, a significant portion of patients either present with de novo resistance or develop acquired resistance over time, posing a major clinical challenge.[2][3] This guide explores the efficacy of alternative therapeutic strategies in overcoming tamoxifen resistance, providing a framework for future research and drug development.

Understanding Tamoxifen Resistance

The development of tamoxifen resistance is a multifactorial process involving complex molecular alterations.[3][4] Key mechanisms include:

  • Alterations in Estrogen Receptor Signaling: Downregulation or loss of ERα expression is a primary mechanism of resistance, as tamoxifen's efficacy is dependent on its interaction with this receptor.[4][5]

  • Activation of Alternative Signaling Pathways: Upregulation of growth factor receptor pathways, such as the PI3K/AKT/mTOR and MAPK pathways, can drive cell proliferation independently of the estrogen receptor, thereby circumventing the effects of tamoxifen.[3][5]

  • Changes in Cell Cycle and Apoptosis Regulation: Overexpression of cell cycle promoters like cyclin D1 and anti-apoptotic proteins like Bcl-2 can contribute to uncontrolled cell growth and survival despite tamoxifen treatment.[5][6]

  • Emergence of Cancer Stem-Like Cells: A subpopulation of cancer cells with stem-like properties (CSCs) may be inherently resistant to tamoxifen and contribute to tumor recurrence.[6][7]

Therapeutic Alternatives to Tamoxifen

Several alternative strategies have been developed to treat tamoxifen-resistant breast cancer. These include other SERMs, selective estrogen receptor degraders (SERDs), and inhibitors of various signaling pathways. Among the most established alternatives are aromatase inhibitors.

Aromatase Inhibitors: A Key Alternative

Aromatase inhibitors (AIs) work by blocking the production of estrogen, thereby depriving ER+ breast cancer cells of their primary growth stimulus.[8] There are three main AIs approved for clinical use: anastrozole, letrozole, and exemestane.[1]

A meta-analysis of multiple clinical trials has shown that for postmenopausal women with ER+ breast cancer, treatment with an aromatase inhibitor for five years is more effective than tamoxifen in reducing the risk of cancer recurrence and death.[9]

Comparative Efficacy Data

The following table summarizes key data points comparing the efficacy of tamoxifen and alternative treatments in tamoxifen-resistant settings.

Treatment/CompoundCell Line(s)Key FindingsReference
Aromatase Inhibitors (Letrozole) Tamoxifen-resistant MCF-7Significantly reduced tumor growth in xenograft models compared to tamoxifen.N/A
Fulvestrant (SERD) Tamoxifen-resistant MCF-7Degrades the estrogen receptor, leading to inhibition of cell growth.[1]
PI3K/AKT Pathway Inhibitors Tamoxifen-resistant cell linesCan restore sensitivity to tamoxifen by blocking this key survival pathway.[5][10]
Hedgehog Pathway Inhibitors (Vismodegib) Tamoxifen-resistant human breast tumors (animal model)Inhibits the growth of tamoxifen-resistant tumors.[10]
Metabolism Inhibitors (2-DG, CB-839) Tamoxifen-resistant MCF7-TR and T47D-TRShowed strong inhibition of viability in tamoxifen-resistant cells.[11]
Baicalein Tamoxifen-resistant cellsIncreased the efficacy of tamoxifen in inhibiting proliferation and inducing apoptosis.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug efficacy and the mechanisms of resistance.

Generation of Tamoxifen-Resistant Cell Lines

A common method to study tamoxifen resistance in vitro is to generate resistant cell lines from parental ER+ cell lines like MCF-7 or T47D.

  • Cell Culture: Parental cells are cultured in phenol (B47542) red-free medium with charcoal-stripped fetal bovine serum to eliminate exogenous estrogenic activity.[13]

  • Tamoxifen Treatment: Cells are continuously exposed to increasing concentrations of 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen, typically starting at 0.1 µM and gradually increasing to 1 µM over several months.[13]

  • Selection: The initial treatment phase leads to significant cell death, with the surviving cells eventually repopulating the culture.[13]

  • Validation: Resistance is confirmed by assessing the IC50 of 4-OHT in the resistant cell line compared to the parental line using a cell viability assay.[13]

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed parental and tamoxifen-resistant cells in 96-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the test compound (e.g., tamoxifen, aromatase inhibitor) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in resistance pathways.

  • Protein Extraction: Lyse cells to extract total protein and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., ERα, p-AKT, Bcl-2) followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Use a chemiluminescent substrate to visualize the protein bands and quantify their intensity using an imaging system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in tamoxifen resistance and the experimental procedures used to study them can aid in understanding.

Tamoxifen_Resistance_Pathways cluster_0 Upstream Signals cluster_1 Receptor Tyrosine Kinases cluster_2 Intracellular Signaling Cascades cluster_3 Nuclear Events & Cellular Response Growth Factors (EGF, IGF-1) Growth Factors (EGF, IGF-1) EGFR/HER2 EGFR/HER2 Growth Factors (EGF, IGF-1)->EGFR/HER2 IGF-1R IGF-1R Growth Factors (EGF, IGF-1)->IGF-1R PI3K PI3K EGFR/HER2->PI3K RAS RAS EGFR/HER2->RAS IGF-1R->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERα ERα ERK->ERα Phosphorylation ERK->Cell Proliferation ERα->Cell Proliferation Tamoxifen Resistance Tamoxifen Resistance Cell Proliferation->Tamoxifen Resistance Survival->Tamoxifen Resistance Apoptosis Inhibition->Tamoxifen Resistance

Caption: Key signaling pathways implicated in the development of tamoxifen resistance.

Experimental_Workflow Parental ER+ Breast Cancer Cells (e.g., MCF-7) Parental ER+ Breast Cancer Cells (e.g., MCF-7) Continuous 4-OHT Treatment Continuous 4-OHT Treatment Parental ER+ Breast Cancer Cells (e.g., MCF-7)->Continuous 4-OHT Treatment Generation of Tamoxifen-Resistant Cells Generation of Tamoxifen-Resistant Cells Continuous 4-OHT Treatment->Generation of Tamoxifen-Resistant Cells Characterization of Resistant Phenotype Characterization of Resistant Phenotype Generation of Tamoxifen-Resistant Cells->Characterization of Resistant Phenotype Comparative Efficacy Studies Comparative Efficacy Studies Generation of Tamoxifen-Resistant Cells->Comparative Efficacy Studies Cell Viability Assay (IC50) Cell Viability Assay (IC50) Characterization of Resistant Phenotype->Cell Viability Assay (IC50) Western Blot (Protein Expression) Western Blot (Protein Expression) Characterization of Resistant Phenotype->Western Blot (Protein Expression) In Vivo Xenograft Studies In Vivo Xenograft Studies Characterization of Resistant Phenotype->In Vivo Xenograft Studies Test Alternative Compounds Test Alternative Compounds Comparative Efficacy Studies->Test Alternative Compounds

References

A Comparative Analysis of Binding Affinities for Novel Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative analysis of the binding affinities of two novel Selective Estrogen Receptor Modulators (SERMs), Lasofoxifene (B133805) and Bazedoxifene (B195308), against the well-established SERMs, Tamoxifen (via its active metabolite 4-hydroxytamoxifen) and Raloxifene. This document is intended for researchers, scientists, and professionals in the field of drug development, providing objective experimental data to facilitate informed decisions in endocrine therapy research.

Comparative Binding Affinity Data

The binding affinity of a SERM for the estrogen receptor (ER) subtypes, ERα and ERβ, is a critical determinant of its pharmacological profile, influencing its tissue-selective agonist and antagonist effects. The following table summarizes the binding affinities, presented as IC50 or Ki values, for the selected novel and established SERMs. A lower value indicates a higher binding affinity.

CompoundClassERα Binding AffinityERβ Binding Affinity
Lasofoxifene 3rd Generation SERMIC50: 1.5 nM[1]High Affinity (Specific value not available in a comparative study)[2][3][4]
Bazedoxifene 3rd Generation SERMHigh Affinity (Specific value not available in a comparative study)[3][4]High Affinity (Specific value not available in a comparative study)[3][4]
4-Hydroxytamoxifen 1st Generation SERM-Kd: 35 nM[5]
Raloxifene 2nd Generation SERM--

Note: The binding affinity data presented in this table are compiled from multiple sources. Direct comparison should be made with caution as experimental conditions, such as assay type (e.g., IC50 vs. Ki) and specific cell lines or receptor preparations used, may vary between studies.

Experimental Protocols

The determination of binding affinity is a cornerstone of drug discovery. The data cited in this guide were primarily generated using competitive radiometric binding assays. Below is a detailed methodology representative of such an experiment.

Competitive Radiometric Binding Assay Protocol

This protocol is designed to determine the relative binding affinity of a test compound for estrogen receptors by measuring its ability to compete with a radiolabeled ligand.

1. Materials and Reagents:

  • Receptor Source: Human recombinant ERα or ERβ, or cytosol preparations from tissues known to express high levels of these receptors (e.g., rat uterus).

  • Radioligand: [3H]-Estradiol (a high-affinity radiolabeled estrogen).

  • Test Compounds: Novel and reference SERMs (Lasofoxifene, Bazedoxifene, 4-hydroxytamoxifen, Raloxifene).

  • Assay Buffer: Tris-HCl buffer with additives to prevent protein degradation and non-specific binding.

  • Separation Medium: Hydroxyapatite (B223615) slurry or dextran-coated charcoal.

  • Scintillation Cocktail: For detection of radioactivity.

2. Assay Procedure:

  • Preparation of Reactions: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [3H]-Estradiol, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.[6]

  • Separation of Bound and Free Ligand: Add hydroxyapatite slurry or dextran-coated charcoal to the reaction tubes to adsorb the receptor-ligand complexes, separating them from the unbound radioligand.[6]

  • Washing: Centrifuge the tubes and wash the pellet multiple times with cold assay buffer to remove any remaining free radioligand.[6]

  • Quantification: Resuspend the final pellet in scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • The data are plotted as the percentage of specific binding of [3H]-Estradiol versus the log concentration of the competitor compound.

  • Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizations

To further elucidate the processes and pathways discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_incubation Binding cluster_separation Separation cluster_analysis Analysis reagents Prepare Reagents (Receptor, Radioligand, Test Compounds) reactions Set up Reaction Tubes reagents->reactions incubation Incubate to Reach Equilibrium reactions->incubation separation Separate Bound from Free Ligand (e.g., Hydroxyapatite) incubation->separation washing Wash to Remove Unbound Ligand separation->washing quantification Quantify Radioactivity washing->quantification data_analysis Calculate IC50/Ki quantification->data_analysis serm_signaling cluster_cell Target Cell cluster_nucleus Nucleus SERM SERM ER Estrogen Receptor (ERα or ERβ) SERM->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Translocates and Binds to Gene Target Gene Transcription ERE->Gene Agonist/Antagonist Effect

References

Validating Biomarkers for Carbiphene Hydrochloride: A Comparative Guide Based on a Hypothesized Opioid Agonist Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a framework for researchers, scientists, and drug development professionals to validate biomarkers for the target engagement of Carbiphene hydrochloride. Due to the limited publicly available pharmacological data, this document is predicated on the strong structural evidence suggesting this compound acts as a mu (µ)-opioid receptor agonist. The N-phenethyl moiety present in its structure is known to significantly enhance affinity and potency at mu-opioid receptors.

This document, therefore, outlines a comparative analysis of established direct and indirect biomarkers for mu-opioid receptor engagement. The experimental protocols and data presented are based on known mu-opioid agonists and serve as a robust starting point for the empirical validation of this compound's mechanism of action and pharmacodynamic effects.

Comparison of Potential Biomarkers for Target Engagement

The selection of appropriate biomarkers is critical for confirming that a drug is interacting with its intended target and eliciting a biological response. For a hypothesized mu-opioid agonist like this compound, biomarkers can be categorized as direct, measuring the physical interaction with the receptor, or indirect, quantifying the downstream physiological effects of receptor activation.

Biomarker CategorySpecific AssayPrincipleKey Performance MetricsSuitability for this compound
Direct Target Engagement Receptor Occupancy (RO) AssayMeasures the percentage of mu-opioid receptors bound by this compound at a given concentration. Typically performed using flow cytometry or radioligand binding.High Specificity: Directly measures drug-target interaction. Quantitative: Provides precise measurement of target saturation. Throughput: Can be adapted for high-throughput screening.Excellent: Would provide definitive evidence of target binding and help establish dose-response relationships for receptor interaction.
Proximal Pharmacodynamics β-Arrestin Recruitment AssayQuantifies the recruitment of β-arrestin to the mu-opioid receptor upon agonist binding, a key step in receptor desensitization and signaling.High Sensitivity: Detects a very early signaling event. Pathway Specificity: Differentiates between G-protein dependent and independent signaling, informing on potential for biased agonism.Excellent: Crucial for understanding the signaling profile of this compound and predicting potential for side effects versus therapeutic effects.
Proximal Pharmacodynamics cAMP Accumulation AssayMeasures the inhibition of cyclic AMP (cAMP) production following the activation of the Gi-coupled mu-opioid receptor.Robust Signal Window: Typically provides a clear and measurable decrease in cAMP levels. Well-Established: A standard assay for Gi-coupled receptor function.Very Good: A fundamental assay to confirm functional Gi-coupling and downstream signaling upon target engagement.
Distal Pharmacodynamics (Physiological) PupillometryMeasures the change in pupil size (miosis) a characteristic physiological response to mu-opioid receptor activation in the central nervous system.Non-Invasive: Can be used in both preclinical and clinical settings. Translational: Provides a clear physiological readout of drug effect.Good: A strong candidate for a translational biomarker, linking target engagement to a physiological response.
Distal Pharmacodynamics (Physiological) Naloxone-Reversible Respiratory DepressionMeasures the degree of respiratory depression induced by this compound and its reversal by the opioid antagonist naloxone (B1662785).High Clinical Relevance: Respiratory depression is a critical safety endpoint for opioids. Confirmatory: Reversal by naloxone strongly indicates an opioid-mediated effect.Good: Essential for safety profiling and confirming the opioid nature of this compound's effects.

Signaling Pathways and Experimental Workflows

To visually represent the processes involved in validating these biomarkers, the following diagrams have been generated using the DOT language.

mu_opioid_signaling Carbiphene Carbiphene HCl MOR Mu-Opioid Receptor (MOR) Carbiphene->MOR Binds to Gi Gi Protein MOR->Gi Activates BetaArrestin β-Arrestin MOR->BetaArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits Analgesia Analgesia Gi->Analgesia cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates SideEffects Side Effects (e.g., Resp. Depression) BetaArrestin->SideEffects

Hypothesized Mu-Opioid Receptor Signaling Pathway for this compound.

biomarker_validation_workflow cluster_direct Direct Target Engagement cluster_proximal Proximal Pharmacodynamics cluster_distal Distal Pharmacodynamics RO Receptor Occupancy Assay cAMP_assay cAMP Accumulation Assay pupillometry Pupillometry cAMP_assay->pupillometry Correlate with physiological effect beta_arrestin_assay β-Arrestin Recruitment Assay resp_depression Respiratory Depression Assay beta_arrestin_assay->resp_depression Correlate with side effect profile start Carbiphene HCl Compound start->RO Assess binding start->cAMP_assay Assess G-protein signaling start->beta_arrestin_assay Assess β-arrestin signaling

Experimental Workflow for Biomarker Validation.

Experimental Protocols

Receptor Occupancy (RO) Assay by Flow Cytometry

Objective: To quantify the percentage of mu-opioid receptors on the cell surface that are bound by this compound.

Methodology:

  • Cell Culture: Utilize a cell line stably expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).

  • Compound Incubation: Incubate cells with increasing concentrations of this compound for a predetermined time at 37°C to allow for receptor binding.

  • Competitive Binding: Add a fluorescently labeled antibody that competes with this compound for binding to the mu-opioid receptor.

  • Staining for Total Receptors: In a parallel set of samples, use a non-competing, fluorescently labeled antibody that binds to a different epitope on the receptor to determine the total number of receptors per cell.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer. The signal from the competing antibody will be inversely proportional to the amount of this compound bound.

  • Data Analysis: Calculate the percentage of receptor occupancy as: %RO = (1 - (MFI_sample / MFI_unoccupied)) * 100, where MFI is the mean fluorescence intensity.

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin 2 to the mu-opioid receptor upon stimulation with this compound.

Methodology:

  • Assay Principle: This protocol is based on enzyme fragment complementation (EFC) technology (e.g., PathHunter®). The mu-opioid receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[1]

  • Cell Plating: Plate PathHunter® CHO-K1 OPRM1 β-arrestin cells in a 96-well plate and incubate overnight.[1]

  • Compound Addition: Prepare serial dilutions of this compound and a reference agonist (e.g., DAMGO). Add the compounds to the cell plate.[1]

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[1]

  • Detection: Add the detection reagent, which contains the substrate for the complemented enzyme.

  • Signal Measurement: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Plot the signal as a function of compound concentration and fit to a dose-response curve to determine potency (EC50) and efficacy (Emax).

cAMP Accumulation Assay

Objective: To determine the effect of this compound on the inhibition of adenylyl cyclase activity.

Methodology:

  • Cell Culture: Use a cell line expressing the mu-opioid receptor.

  • Cell Stimulation: Pre-incubate cells with varying concentrations of this compound. Then, stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The signal will be inversely proportional to the amount of cAMP produced. Plot the results against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of cAMP production.

Pupillometry in a Preclinical Model

Objective: To measure the miotic effect of this compound as a physiological indicator of central mu-opioid receptor engagement.

Methodology:

  • Animal Model: Use a suitable rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Baseline Measurement: Acclimate the animals to the testing environment and measure baseline pupil diameter using a portable infrared pupillometer under controlled lighting conditions.[2]

  • Drug Administration: Administer this compound via a relevant route (e.g., intraperitoneal or intravenous).

  • Time-Course Measurement: Measure pupil diameter at multiple time points after drug administration to capture the onset, peak, and duration of the miotic effect.[3]

  • Data Analysis: Calculate the change in pupil diameter from baseline for each animal and at each time point. Plot the time-course of pupillary constriction.

Naloxone Reversal of Respiratory Depression

Objective: To confirm that the physiological effects of this compound are mediated by opioid receptors.

Methodology:

  • Animal Model and Monitoring: Use conscious, unrestrained animals in a whole-body plethysmography chamber to monitor respiratory parameters (respiratory rate, tidal volume).

  • Induction of Respiratory Depression: Administer a dose of this compound determined to induce a measurable decrease in respiratory rate.

  • Naloxone Challenge: Once respiratory depression is established, administer a dose of naloxone (e.g., 1 mg/kg, i.p.).[4]

  • Continuous Monitoring: Continue to monitor respiratory parameters to observe the reversal of the depressive effects.

  • Data Analysis: Compare the respiratory rate before and after this compound administration, and after the naloxone challenge. A rapid and significant increase in respiratory rate following naloxone administration indicates an opioid-mediated effect.[4][5]

References

Assessment of Estrogenic vs. Anti-Estrogenic Activity of Carbiphene Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and pharmacological databases reveals a significant lack of data regarding the estrogenic and anti-estrogenic activities of Carbiphene hydrochloride. This compound is primarily classified and investigated as an analgesic agent.

This compound, also known by synonyms such as Carbifene, Etomide, and SQ 10269, with the chemical name 2-ethoxy-N-methyl-N-[2-[methyl(2-phenylethyl)amino]ethyl]-2,2-diphenylacetamide hydrochloride (CAS number: 467-22-1), has a history of investigation for its pain-relieving properties. However, extensive searches of scientific databases have not yielded any specific studies designed to evaluate its interaction with estrogen receptors (ERα or ERβ) or to characterize any potential estrogenic or anti-estrogenic effects.

While some therapeutic agents can exhibit off-target hormonal effects, there is no direct or substantial indirect evidence to suggest this is the case for this compound. For instance, reports on side effects for drugs with similar names, such as "Etomide" used in the treatment of tuberculosis, have mentioned hormonal-related adverse events like gynecomastia. However, it is crucial to note that this "Etomide" is a different chemical entity (ethionamide) and should not be confused with this compound. Such associations are therefore not applicable.

In the absence of experimental data from key assays necessary to determine estrogenic or anti-estrogenic activity, a comparison guide cannot be constructed. These essential experiments would typically include:

  • Estrogen Receptor Binding Assays: To determine the affinity of this compound for ERα and ERβ.

  • Reporter Gene Assays: To measure the ability of the compound to activate or inhibit estrogen receptor-mediated gene transcription in vitro.

  • Cell Proliferation Assays: To assess the effect of the compound on the growth of estrogen-sensitive cell lines, such as MCF-7 breast cancer cells.

  • In Vivo Uterotrophic Assays: To evaluate the estrogenic or anti-estrogenic effects of the compound on the uterine weight in animal models.

Without data from these or similar experimental protocols, any discussion of this compound's activity at the estrogen receptor would be purely speculative.

Based on the current body of scientific and medical literature, there is no evidence to support a discussion on the estrogenic versus anti-estrogenic activity of this compound. Its established pharmacological profile is that of an analgesic. Therefore, for researchers, scientists, and drug development professionals interested in estrogen receptor modulators, the focus should remain on well-characterized compounds for which extensive experimental data are available.

Methodologies for Assessing Estrogenic and Anti-Estrogenic Activity

For a comprehensive assessment of a compound's estrogenic and anti-estrogenic properties, a tiered approach involving a series of in vitro and in vivo experiments is typically employed. The following are standard experimental protocols that would be necessary to evaluate a compound like this compound.

Experimental Protocols
Experiment Methodology
Estrogen Receptor (ER) Competitive Binding Assay Objective: To determine the binding affinity of the test compound to ERα and ERβ.Protocol: 1. Recombinant human ERα or ERβ is incubated with a fixed concentration of a radiolabeled estrogen, such as [³H]-Estradiol. 2. Increasing concentrations of the unlabeled test compound (and a known competitor as a positive control) are added to compete for binding to the receptor. 3. After incubation, bound and free radioligand are separated (e.g., by filtration). 4. The amount of bound radioactivity is measured using a scintillation counter. 5. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated and used to determine the binding affinity (Ki).
ER Transcriptional Activation Assay (Reporter Gene Assay) Objective: To assess the ability of the test compound to induce or inhibit ER-mediated gene transcription.Protocol: 1. A suitable cell line (e.g., HeLa, HEK293) is co-transfected with an expression vector for human ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or β-galactosidase). 2. Transfected cells are treated with various concentrations of the test compound alone (to assess estrogenic activity) or in combination with a fixed concentration of estradiol (B170435) (to assess anti-estrogenic activity). 3. After a suitable incubation period, cells are lysed, and the reporter gene activity is measured. 4. Results are expressed as a fold induction over vehicle control (for agonism) or as a percentage inhibition of the estradiol response (for antagonism). EC50 (for agonists) and IC50 (for antagonists) values are then determined.
MCF-7 Cell Proliferation Assay (E-Screen) Objective: To evaluate the effect of the test compound on the proliferation of an estrogen-dependent human breast cancer cell line.Protocol: 1. MCF-7 cells, which are ER-positive, are maintained in a steroid-depleted medium for several days to arrest growth. 2. The cells are then seeded in multi-well plates and treated with various concentrations of the test compound, estradiol (positive control), and an anti-estrogen like fulvestrant (B1683766) (negative control). 3. After 6-7 days of incubation, cell proliferation is quantified using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting. 4. The proliferative effect is calculated relative to the maximal effect of estradiol.
Immature Rat Uterotrophic Assay Objective: To assess the in vivo estrogenic and anti-estrogenic activity of a test compound.Protocol: 1. Immature (e.g., 21-25 days old) female rats are ovariectomized to remove endogenous estrogen sources. 2. After a recovery period, the animals are treated daily for 3-7 days with the test compound (via oral gavage or injection), a vehicle control, estradiol (positive control), or the test compound in combination with estradiol. 3. On the day after the final dose, the animals are euthanized, and their uteri are excised, trimmed of fat, and weighed (both wet and blotted-dry weight). 4. A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant inhibition of the estradiol-induced increase in uterine weight indicates anti-estrogenic activity.

Visualizing Key Pathways and Workflows

The following diagrams illustrate the conceptual frameworks for the estrogen receptor signaling pathway and a typical experimental workflow for assessing estrogenic activity.

Caption: Estrogen Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_data Data Analysis cluster_conclusion Conclusion Binding ER Binding Assay Analysis Calculate Ki, EC50/IC50, Proliferative Effect, Uterine Weight Change Binding->Analysis Reporter Reporter Gene Assay Reporter->Analysis Proliferation Cell Proliferation (MCF-7 E-Screen) Proliferation->Analysis Uterotrophic Uterotrophic Assay (Immature Rat) Conclusion Assess Estrogenic vs. Anti-Estrogenic Activity Uterotrophic->Conclusion Analysis->Uterotrophic Inform In Vivo Study Design Analysis->Conclusion

Caption: Workflow for Assessing Estrogenic Activity.

Benchmarking Carbiphene Hydrochloride: A Comparative Analysis Against Current Analgesic Standards

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as an analgesic agent, publicly available scientific literature on Carbiphene hydrochloride, also known by its synonym Carbifene and developmental code SQ-10,269, is exceptionally scarce. This lack of accessible data on its mechanism of action, preclinical and clinical efficacy, and safety profile makes a direct, data-driven comparison against current analgesic standards a significant challenge.

Initial database searches confirm the existence of this compound (CAS Number: 467-22-1) and its classification as an analgesic. However, a thorough investigation for peer-reviewed research articles, clinical trial data, and detailed pharmacological profiles yielded minimal substantive results. A key historical reference, a 1970 article by Jacks and Lavellee titled "The analgesic effect of this compound," remains largely inaccessible, precluding a detailed analysis of its original findings.

Without this foundational data, a comprehensive benchmarking guide that adheres to the rigorous standards of quantitative comparison and detailed experimental reporting cannot be constructed. However, to provide a framework for future analysis, should such data become available, this guide will outline the current landscape of analgesic standards and the necessary experimental data required for a meaningful comparison.

Current Analgesic Standards: A Multi-faceted Approach

The management of pain is highly dependent on its type, severity, and duration. Current analgesic standards are broadly categorized into three main classes:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): This class, which includes well-known drugs like ibuprofen (B1674241) and naproxen, primarily functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins (B1171923) that mediate inflammation and pain. They are typically used for mild to moderate pain.

  • Opioids: Morphine, oxycodone, and fentanyl are examples of opioids that act on opioid receptors in the central nervous system to produce potent analgesic effects. They are the standard of care for severe acute pain and cancer-related pain. However, their use is associated with significant side effects and a high potential for addiction and abuse.

  • Adjuvant Analgesics: This diverse group includes drugs with different primary indications that are also effective in treating certain types of pain, particularly neuropathic pain. Examples include anticonvulsants (e.g., gabapentin, pregabalin) and antidepressants (e.g., duloxetine, amitriptyline).

Framework for Future Comparative Analysis

To benchmark this compound against these standards, a comprehensive set of preclinical and clinical data would be required. The following tables and experimental protocols outline the necessary information for a robust comparison.

Table 1: Comparative Analgesic Efficacy in Preclinical Models
CompoundAnimal ModelPain TypeEfficacy (e.g., ED50, MPE)Route of AdministrationAdverse Effects Noted
Carbiphene HClData not availableData not availableData not availableData not availableData not available
Morphine (Opioid)Rat - Hot PlateThermal~2-5 mg/kgSubcutaneousRespiratory depression, sedation
Ibuprofen (NSAID)Mouse - WrithingInflammatory~10-30 mg/kgOralGastric irritation
Gabapentin (Adjuvant)Rat - CCI ModelNeuropathic~30-100 mg/kgOralSedation, ataxia

CCI: Chronic Constriction Injury; ED50: Effective Dose, 50%; MPE: Maximum Possible Effect.

Table 2: Comparative Profile in Human Clinical Trials
CompoundClinical IndicationDosagePain Relief (e.g., VAS reduction)Time to OnsetDuration of ActionCommon Adverse Events
Carbiphene HClData not availableData not availableData not availableData not availableData not availableData not available
Oxycodone (Opioid)Post-operative pain5-15 mgSignificant30-60 min4-6 hoursNausea, constipation, drowsiness
Naproxen (NSAID)Musculoskeletal pain250-500 mgModerate~1 hour8-12 hoursDyspepsia, gastrointestinal bleeding
Duloxetine (Adjuvant)Diabetic neuropathic pain60 mg dailyModerate1-2 weeks24 hoursNausea, dry mouth, fatigue

VAS: Visual Analog Scale.

Experimental Protocols for Analgesic Benchmarking

A thorough evaluation of a novel analgesic like this compound would necessitate a series of well-defined experiments.

Preclinical Evaluation: Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Animal Models cluster_2 Data Analysis a Receptor Binding Assays (e.g., opioid, cannabinoid) d Acute Nociceptive Pain (Hot Plate, Tail Flick) a->d b Enzyme Inhibition Assays (e.g., COX-1, COX-2) e Inflammatory Pain (Carrageenan, Formalin) b->e c Ion Channel Modulation (e.g., sodium, calcium channels) f Neuropathic Pain (CCI, SNI) c->f g Dose-Response Curves d->g i Side Effect Profiling (e.g., sedation, motor impairment) d->i e->g e->i f->g f->i h Determination of ED50/MPE g->h

Caption: Preclinical workflow for analgesic drug evaluation.

Clinical Trial Protocol: A Phased Approach

G cluster_0 Phase I cluster_1 Phase II cluster_2 Phase III cluster_3 Phase IV a Safety & Tolerability in Healthy Volunteers b Efficacy & Dose-Ranging in Target Patient Population a->b c Large-Scale Confirmation of Efficacy & Safety b->c d Post-Marketing Surveillance c->d

Caption: Standard phases of clinical trials for a new analgesic.

Proposed Signaling Pathway Investigation

To understand how this compound might exert its analgesic effects, its interaction with key pain signaling pathways would need to be investigated. A primary focus would be to determine if it acts on the well-established opioid or inflammatory pathways.

Hypothetical Opioid Receptor-Mediated Analgesia

If this compound were to act as an opioid agonist, its mechanism would likely involve the activation of G-protein coupled opioid receptors, leading to a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron a Carbiphene HCl b Opioid Receptor (μ, δ, κ) a->b c G-protein Activation b->c d Inhibition of Adenylyl Cyclase c->d f Closure of Ca2+ channels c->f h Opening of K+ channels c->h e Decreased cAMP d->e g Reduced Neurotransmitter Release (e.g., Substance P) f->g i Hyperpolarization h->i j Decreased Neuronal Excitability i->j

Caption: Potential opioid receptor-mediated signaling pathway.

Safety Operating Guide

Navigating the Final Frontier of Drug Development: A Guide to the Proper Disposal of Carbiphene Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

As pioneers in research and development, the proper handling and disposal of chemical compounds are paramount to ensuring the safety of our personnel and the preservation of our environment. This document provides essential, immediate safety and logistical information for the proper disposal of Carbiphene hydrochloride, a chlorinated organic compound. Strict adherence to these procedures is crucial for maintaining a safe and compliant laboratory environment.

Understanding the Compound: this compound at a Glance

This compound (CAS No. 467-22-1) is a complex organic molecule with the chemical formula C28H35ClN2O2.[1][2][3] Due to its chlorinated nature, specific disposal protocols must be followed to mitigate potential environmental hazards. Improper disposal of chlorinated organic materials can lead to environmental pollution as they are often not biodegradable and can be toxic to wildlife.[4]

Core Disposal Principles: A Step-by-Step Protocol

While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, the following procedures are based on best practices for the disposal of chlorinated organic compounds and general pharmaceutical waste.

1. Waste Identification and Segregation:

  • All waste materials containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, must be segregated from other laboratory waste streams.

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Chemical-resistant gloves

    • Safety goggles or a face shield

    • A lab coat or chemical-resistant apron

  • If there is a risk of generating dust or aerosols, respiratory protection may be necessary.

3. Containerization:

  • Use only approved, leak-proof, and chemically compatible containers for waste collection.

  • Containers must be kept securely closed except when adding waste.[5]

  • Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

4. Storage:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

5. Disposal Method:

  • Incineration: High-temperature incineration is the preferred method for the complete destruction of chlorinated organic residues.[4] This process breaks down the compound into less harmful gaseous byproducts, which can then be scrubbed to prevent atmospheric pollution.[4]

  • Do Not Dispose Down the Drain or in Regular Trash: this compound should never be disposed of down the sanitary sewer or in the regular trash. Many chemicals are prohibited from drain disposal due to their potential to contaminate waterways.[6]

  • Landfill: Disposal in a landfill is generally not a recommended practice for chlorinated organic compounds due to the risk of leaching into the soil and groundwater.[4]

6. Engage a Professional Waste Management Service:

  • The final disposal of this compound waste must be conducted by a licensed and qualified environmental management company.

  • Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste.

Quantitative Data Summary

PropertyValueReference
CAS Number467-22-1[1][2]
Molecular FormulaC28H35ClN2O2[1][2][3]
Molecular Weight467.05 g/mol [1]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of high-temperature incineration for chlorinated organic compounds is a well-established industrial process. This typically involves:

  • Pre-treatment: The waste may be blended with other combustible materials to ensure efficient and complete combustion.

  • Incineration: The material is fed into a primary combustion chamber at temperatures typically exceeding 850°C.

  • Secondary Combustion: Gaseous byproducts are passed through a secondary chamber at even higher temperatures (often >1100°C) to ensure the complete destruction of any remaining hazardous compounds.

  • Flue Gas Treatment: The resulting gases are rapidly cooled and passed through a series of scrubbers and filters to remove acidic gases (like hydrogen chloride) and particulate matter before being released into the atmosphere.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Waste Handling & Storage cluster_2 Final Disposal A Generation of Carbiphene hydrochloride Waste B Segregate Waste A->B C Wear Appropriate PPE B->C D Use Labeled, Sealed Waste Container C->D E Store in Designated Secure Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Professional Waste Pickup F->G H High-Temperature Incineration G->H I Compliant & Safe Disposal H->I

References

Personal protective equipment for handling Carbiphene hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Carbiphene Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for hazardous chemicals and should be strictly adhered to in a laboratory setting.

I. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][2]

Recommended PPE for Handling this compound:

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Double gloves (chemotherapy-grade)ASTM D6978Prevents skin contact and absorption. The outer glove should be removed after each task.[1][3]
Body Protection Disposable gown (polyethylene-coated polypropylene (B1209903) or similar laminate material)Resistant to permeability by hazardous drugsProtects against splashes and contamination of personal clothing.[1][3]
Eye and Face Protection Safety goggles and a face shield, or a full face-piece respiratorANSI Z87.1Protects eyes and face from splashes and aerosols.[1]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Varies based on the procedure and potential for aerosol generationPrevents inhalation of airborne particles.[4]
Head and Foot Protection Disposable head/hair covers and shoe coversN/AMinimizes contamination of the work area and protects personal items.[1]
II. Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Area Setup:

  • Restricted Access: Conduct all work in a designated and clearly marked restricted area.[3]

  • Ventilation: Use a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) for all procedures that may generate dust or aerosols.[4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[5]

  • Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement in and out of the containment area.

2. Donning PPE:

  • Wash hands thoroughly before putting on any PPE.[3]

  • Don PPE in the following order: shoe covers, inner gloves, gown, head/hair cover, mask/respirator, face shield/goggles, and outer gloves. The outer glove should be placed over the cuff of the gown.[3]

3. Handling this compound:

  • Weighing: Weigh the compound within a chemical fume hood or other ventilated enclosure.

  • Solution Preparation: Prepare solutions within the fume hood. Handle all containers with care to avoid spills.

  • General Conduct: Do not eat, drink, smoke, or apply cosmetics in the laboratory area.[3]

4. Decontamination and Doffing PPE:

  • Decontaminate: Wipe down all surfaces and equipment with an appropriate deactivating agent.

  • Doffing: Remove PPE in a manner that avoids self-contamination. The general order is: outer gloves, face shield/goggles, gown, shoe covers, head/hair cover, and inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[3]

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused/Expired this compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not flush down the drain.[5]
Contaminated PPE (Gloves, Gown, etc.) Place in a designated, sealed, and labeled hazardous waste container immediately after use.[3]
Contaminated Labware (Glassware, Pipette Tips, etc.) Dispose of in a designated sharps or solid waste container for hazardous materials.
Empty Stock Containers Scratch out all personal information from the label, rinse the container if appropriate for the waste stream, and dispose of according to institutional guidelines.[6]

General Disposal Guidelines:

  • All waste must be collected by a licensed hazardous waste disposal service.

  • For specific disposal instructions, always refer to your institution's Environmental Health and Safety (EHS) office.

IV. Emergency Procedures

In Case of Exposure:

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • If safe to do so, contain the spill using a chemical spill kit.

  • Wear appropriate PPE during cleanup.

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area thoroughly.

V. Storage
  • Store this compound in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

  • Store in a locked cabinet or other secure location to restrict access.

Workflow for Safe Handling of this compound

prep Preparation - Restrict Area - Ventilate (Fume Hood) - Check Emergency Equipment don_ppe Don PPE - Wash Hands - Don in Sequence prep->don_ppe Proceed handling Handling Carbiphene HCl - Weighing - Solution Prep - Experiment don_ppe->handling Proceed decon Decontamination - Clean Surfaces - Clean Equipment handling->decon Experiment Complete spill Spill/Exposure - Evacuate & Alert - Follow Emergency Protocol handling->spill Emergency Event doff_ppe Doff PPE - Remove in Sequence - Wash Hands decon->doff_ppe Proceed disposal Waste Disposal - Segregate Waste - Use Labeled Containers doff_ppe->disposal Final Step

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.